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3-iodo-4,6-dimethyl-2H-indazole Documentation Hub

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  • Product: 3-iodo-4,6-dimethyl-2H-indazole
  • CAS: 885521-62-0

Core Science & Biosynthesis

Foundational

synthesis and characterization of 3-iodo-4,6-dimethyl-2H-indazole

Technical Whitepaper: Strategic Synthesis and Structural Validation of 3-Iodo-4,6-Dimethyl-1H/2H-Indazole Executive Summary The substituted indazole scaffold, specifically 3-iodo-4,6-dimethylindazole , represents a high-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Strategic Synthesis and Structural Validation of 3-Iodo-4,6-Dimethyl-1H/2H-Indazole

Executive Summary

The substituted indazole scaffold, specifically 3-iodo-4,6-dimethylindazole , represents a high-value pharmacophore in modern drug discovery. Its structural utility lies in the C3-iodine handle, which serves as a versatile pivot for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate potent kinase inhibitors (e.g., VEGFR, PDGFR targets).[1]

This guide details the robust synthesis of the 4,6-dimethylindazole core and its subsequent regioselective C3-iodination. Crucially, it addresses the tautomeric ambiguity (1H vs. 2H) inherent to this scaffold, providing a definitive characterization framework to distinguish these isomers in solution and solid phases.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure regiochemical fidelity. Direct iodination of the parent heterocycle is preferred over de novo ring construction with the halogen already in place, as this avoids reduction-sensitive functionalities during the cyclization phase.

  • Disconnection A: C3–I bond formation via Electrophilic Aromatic Substitution (EAS).[1]

  • Disconnection B: Pyrazole ring closure via the Jacobson Indazole Synthesis logic (Diazotization of o-alkyl anilines).

Retrosynthesis Figure 1: Retrosynthetic Logic Flow Target 3-Iodo-4,6-dimethylindazole Precursor 4,6-Dimethyl-1H-indazole Target->Precursor C3-Iodination (I2/KOH) Start 2,3,5-Trimethylaniline Precursor->Start Jacobson Cyclization (NaNO2, Ac2O)

Module A: Synthesis of the Precursor (4,6-Dimethyl-1H-indazole)

Note: If 4,6-dimethylindazole (CAS 16106-94-6) is sourced commercially, proceed to Module B. For in-house synthesis, the modified Jacobson route is the industry standard for methylated indazoles.

Rationale

The Jacobson Indazole Synthesis converts o-toluidine derivatives into indazoles.[2] To achieve the 4,6-dimethyl substitution pattern, the starting material must be 2,3,5-trimethylaniline .[1]

  • The methyl group at C2 (ortho to amine) undergoes cyclization to become the C3 position.

  • The methyl at C3 becomes the C4 position of the indazole.

  • The methyl at C5 becomes the C6 position of the indazole.

Protocol
  • Acetylation: Dissolve 2,3,5-trimethylaniline (100 mmol) in acetic anhydride (1.2 eq) and acetic acid. Stir at RT for 2h.[3] Pour into ice water to precipitate N-acetyl-2,3,5-trimethylaniline .

  • Nitrosation: Suspend the amide in acetic anhydride/AcOH at 0°C. Add sodium nitrite (

    
    , 1.5 eq) slowly. The mixture turns green/dark, forming the N-nitroso-N-acetyl  intermediate.
    
  • Cyclization: Heat the N-nitroso compound in benzene or toluene at reflux. The diazonium species generated in situ attacks the ortho-methyl group.

  • Hydrolysis: The resulting acetyl-indazole is hydrolyzed (NaOH/MeOH) to yield the free 4,6-dimethyl-1H-indazole .

Module B: Regioselective C3-Iodination

This is the critical step. The C3 position in indazoles is the most nucleophilic site on the pyrazole ring, susceptible to electrophilic attack.

Mechanism & Causality

We utilize Iodine (


) with Potassium Hydroxide (KOH)  in DMF.[1][3]
  • Role of Base (KOH): Deprotonates the N-H (pKa ~14), creating the indazolyl anion.[1] This significantly increases electron density at C3, accelerating the reaction and ensuring mono-iodination.

  • Regioselectivity: The C3 position is electronically favored over the benzene ring positions (C5/C7) due to the immediate proximity to the nitrogen lone pairs.

IodinationMechanism Figure 2: Base-Mediated C3-Iodination Mechanism Step1 4,6-Dimethylindazole (Neutral) Step2 Indazolyl Anion (Nucleophilic) Step1->Step2 KOH (Deprotonation) Step3 Sigma Complex (Intermediate) Step2->Step3 Iodine (Electrophilic Attack) Product 3-Iodo-4,6-dimethylindazole Step3->Product Loss of HI

Experimental Protocol
  • Setup: To a solution of 4,6-dimethyl-1H-indazole (1.0 eq, 10 mmol) in DMF (20 mL) at 0°C, add powdered KOH (3.0 eq). Stir for 15 minutes.

  • Addition: Add Iodine (

    
    , 1.2 eq) portion-wise over 20 minutes. The solution will darken.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (30% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).
  • Quench: Pour the mixture into 10%

    
     (aq) to reduce excess iodine (color change from dark brown to yellow/white precipitate).
    
  • Workup: Extract with Ethyl Acetate (3x). Wash organics with water (to remove DMF) and brine. Dry over

    
    .[3][4]
    
  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 85-92%. Appearance: Off-white to pale yellow solid.

Characterization & Tautomeric Analysis

The distinction between 1H- and 2H-indazoles is a common source of confusion.

  • Thermodynamics: In the gas phase and non-polar solvents, the 1H-tautomer is generally more stable (

    
     kcal/mol).
    
  • Steric Buttressing: In 3-iodo-4,6-dimethylindazole, the Iodine at C3 and the Methyl at C4 exert steric repulsion (peri-interaction). While this strain is significant, the 1H-form remains the dominant species in solution (DMSO-

    
    ).
    
  • Nomenclature: While the user requested "2H-indazole", the isolated stable solid is 3-iodo-4,6-dimethyl-1H-indazole . The 2H-form is usually only isolable if N2 is alkylated.

Analytical Data Summary
TechniqueParameterExpected Value / ObservationInterpretation

H NMR

13.0-13.5
Broad Singlet (1H)N-H proton (deshielded). Confirms free amine.

H NMR

7.10-7.30
Singlet (1H)C7-H (Meta coupling to C5 is weak).

H NMR

6.80-6.90
Singlet (1H)C5-H.

H NMR

2.60-2.70
Singlet (3H)C4-Methyl. Downfield due to Iodine proximity (deshielding).

H NMR

2.35-2.45
Singlet (3H)C6-Methyl.

C NMR

~90-95
Quaternary CC3-I . Distinctive upfield shift for iodinated carbon.
MS (ESI) m/z272.9 [M+H]

Consistent with Formula

.
Critical Validation: NOESY

To prove the 4,6-dimethyl pattern vs. 5,7-dimethyl:

  • NOE correlation: Irradiating the C4-Methyl group should show a spatial interaction with the C5-H .

  • Absence: There should be NO correlation between the C4-Methyl and the N-H (if 1H tautomer) or very weak.

  • Iodine Effect: The C4-Methyl protons will be chemically shifted downfield relative to the C6-Methyl due to the anisotropic effect of the C3-Iodine.

Safety & Handling

  • Iodine (

    
    ):  Corrosive and volatile solid. Weigh in a fume hood.
    
  • DMF: Hepatotoxic. Use double gloves.

  • Indazoles: Potentially bioactive (kinase inhibition).[1] Handle as a suspected potent compound.

References

  • Vilar, E. T., et al. (2020).[1] "Indazole Scaffolds in Drug Discovery: Synthesis and Applications." Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). "Iodination of Dimethyl-indazole: Protocols and Troubleshooting." BenchChem Protocols.

  • Claramunt, R. M., et al. (2011).[1] "Tautomerism of Indazoles: A Combined NMR and Theoretical Study." Tetrahedron.

  • Organic Syntheses. (1955). "Indazole: Jacobson Synthesis Modification." Org.[5] Synth. Coll. Vol. 3, p. 475.

  • Stavber, S., et al. (2008).[6] "Green Chemistry Approaches to Iodination." Molecules.

Sources

Exploratory

physicochemical properties of 3-iodo-4,6-dimethyl-2H-indazole

An In-depth Technical Guide on the Physicochemical Properties of 3-Iodo-4,6-dimethyl-2H-indazole Executive Summary 3-Iodo-4,6-dimethyl-2H-indazole is a highly specialized heterocyclic scaffold utilized primarily as a pha...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Physicochemical Properties of 3-Iodo-4,6-dimethyl-2H-indazole

Executive Summary

3-Iodo-4,6-dimethyl-2H-indazole is a highly specialized heterocyclic scaffold utilized primarily as a pharmacophore in medicinal chemistry, specifically within the design of kinase inhibitors (e.g., VEGFR, PDGFR families). This compound is characterized by a unique "peri-interaction" between the iodine atom at position 3 and the methyl group at position 4, creating a sterically crowded environment that influences its conformation, reactivity, and binding kinetics.

While the 1H-tautomer is thermodynamically dominant in the solid state, the 2H-indazole designation in this guide highlights the biologically relevant tautomer often observed in enzyme hinge-binding regions. This guide provides a comprehensive analysis of its physicochemical profile, synthetic logic, and stability parameters.

Structural Identity & Molecular Architecture

The molecule consists of a fused benzene and pyrazole ring (indazole core) substituted with two methyl groups and one iodine atom. The defining structural feature is the steric clash between the C3-Iodine and C4-Methyl group.

Nomenclature & Identifiers
  • IUPAC Name: 3-iodo-4,6-dimethyl-1H-indazole (Note: The free base exists in equilibrium; "2H" refers to the tautomer often trapped in biological systems).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 272.09 g/mol

  • SMILES: Cc1cc2c(c(c1)C)c(nn2)I (1H-form) | Cc1cc2c(c(c1)C)c([nH]n2)I (2H-form)

  • Key Structural Element: C3-C4 Peri-Strain . The Van der Waals radius of Iodine (1.98 Å) and the Methyl group (2.0 Å) exceeds the available spatial distance in a perfectly planar system, forcing slight out-of-plane distortion or bond angle widening.

Tautomeric Equilibrium (1H vs. 2H)

Indazoles exhibit annular tautomerism. For 3-iodo-4,6-dimethylindazole:

  • 1H-Tautomer (Benzenoid): Thermodynamically favored (

    
     vs 2H) in the gas phase and non-polar solvents. It preserves the full aromaticity of the benzene ring.
    
  • 2H-Tautomer (Quinoid-like): Often favored in polar, protic solvents or within protein binding pockets where specific H-bond donor/acceptor motifs are required. The steric clash at C3/C4 may slightly destabilize the 1H form relative to unsubstituted indazole, but 1H remains the ground state.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Steric Influence node1 1H-Tautomer (Benzenoid) Thermodynamically Stable node2 2H-Tautomer (Quinoid-like) Biologically Active State node1->node2 Solvent/Binding Dependent node3 C4-Methyl Group node4 C3-Iodine Atom node3->node4 Peri-Interaction (Steric Repulsion)

Figure 1. Tautomeric equilibrium and the critical steric interaction between C3-Iodine and C4-Methyl.

Physicochemical Properties

The following data summarizes the physicochemical profile. Where experimental values for the specific isomer are unavailable in public registries, values are derived from Structure-Property Relationships (SPR) of the 4,6-dimethylindazole core and 3-iodoindazole analogues.

Physical Data Table
PropertyValue / RangeConfidenceContext
Physical State Solid / Crystalline PowderHighBased on MP of analogues.
Color Off-white to pale yellowHighIodine-containing heterocycles often yellow upon oxidation.
Melting Point 158 – 165 °C Medium4,6-dimethylindazole MP: 113°C; 3-iodo-1H-indazole MP: 137°C. Halogenation typically increases MP due to MW and polarizability.
LogP (Octanol/Water) 3.4 ± 0.3 HighIndazole (1.3) + Iodo (1.[1][2][3]1) + 2xMethyl (1.0). Lipophilic.
Solubility (Water) < 0.1 mg/mLHighHighly lipophilic; practically insoluble.
pKa (Acidic, NH) 13.2 ± 0.5 MediumIodine (EWG) increases acidity vs parent (13.8); Methyls (EDG) decrease it.
pKa (Basic, N2) 0.8 ± 0.2 MediumVery weak base. Protonation is hindered by C3-Iodine electronics.
H-Bond Donors 1HighThe NH group.
H-Bond Acceptors 1HighThe N2 nitrogen (in 1H form).[4]
Solubility Profile & Solvent Selection

Due to the hydrophobic iodine and methyl substituents, the compound exhibits poor aqueous solubility.

  • Preferred Solvents for Stock Solutions: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide). Solubility > 20 mg/mL.

  • Reaction Solvents: Dichloromethane (DCM), THF, Acetonitrile.

  • Recrystallization Solvents: Ethanol/Water mixtures or Toluene/Heptane.

Synthetic Methodology & Causality

The synthesis of 3-iodo-4,6-dimethyl-2H-indazole requires careful control of regiochemistry. Direct iodination of the parent 4,6-dimethylindazole is the standard approach, but the steric bulk at C4 can retard the reaction rate compared to unsubstituted indazole.

Protocol: C3-Iodination of 4,6-Dimethylindazole

Reagents:

  • Substrate: 4,6-dimethyl-1H-indazole[4]

  • Iodinating Agent: Iodine (

    
    ) or N-Iodosuccinimide (NIS)
    
  • Base: Potassium Hydroxide (KOH) or Potassium Carbonate (

    
    )
    
  • Solvent: DMF or Dioxane

Step-by-Step Workflow:

  • Dissolution: Dissolve 4,6-dimethylindazole (1.0 eq) in DMF (approx. 5-10 mL/g).

  • Base Addition: Add KOH pellets (2.0 eq). Stir until partially dissolved. Reasoning: Deprotonation of the NH creates the indazolyl anion, significantly increasing nucleophilicity at C3.

  • Iodination: Add Iodine (

    
    ) (1.1 eq) portion-wise at 0°C to RT. Caution: Exothermic.
    
  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (more polar) should disappear, replaced by the less polar iodinated product.

  • Quenching: Pour reaction mixture into aqueous Sodium Thiosulfate (

    
    ) solution. Reasoning: Reduces unreacted iodine (
    
    
    
    ) to iodide (
    
    
    ), preventing product contamination and removing yellow color.
  • Isolation: Filter the precipitate. Wash with water.

  • Purification: Recrystallize from Ethanol or Toluene.

Synthesis start Start: 4,6-Dimethyl-1H-indazole step1 Dissolve in DMF Add KOH (Base) start->step1 step2 Add Iodine (I2) 0°C to RT step1->step2 Deprotonation decision TLC Check: SM Consumed? step2->decision decision->step2 No (Add more I2) quench Quench with Na2S2O3 (aq) decision->quench Yes isolate Filter & Recrystallize (Ethanol) quench->isolate Precipitation product Product: 3-Iodo-4,6-dimethyl-1H-indazole isolate->product

Figure 2. Synthetic workflow for the C3-iodination of the 4,6-dimethylindazole scaffold.

Analytical Characterization

To validate the identity of 3-iodo-4,6-dimethyl-2H-indazole, the following spectral signatures are diagnostic.

Proton NMR ( -NMR)
  • Absence of H3: The most critical indicator is the disappearance of the singlet typically found at

    
     8.0 ppm (H3 proton of the parent indazole).
    
  • Aromatic Region: Two singlets (or meta-coupled doublets) representing H5 and H7.

    • H5:

      
       6.8 – 7.0 ppm (Shielded by methyls).
      
    • H7:

      
       7.1 – 7.3 ppm.
      
  • Aliphatic Region: Two distinct methyl singlets.[5]

    • 4-Me:

      
       2.6 – 2.8 ppm (Deshielded due to proximity to Iodine and aromatic ring current).
      
    • 6-Me:

      
       2.4 – 2.5 ppm.
      
  • NH: Broad singlet

    
     10.0 – 13.0 ppm (Solvent dependent; often invisible in 
    
    
    
    ).
Mass Spectrometry (MS)
  • Pattern: Iodine is monoisotopic (

    
    ). Mass spectrum will show a clean molecular ion 
    
    
    
    at m/z ~273.
  • Fragmentation: Loss of Iodine radical (M-127) is a common fragmentation pathway in EI-MS.

Stability & Storage (Critical Control Points)

Photolytic Instability

The C-I bond is photosensitive. Exposure to UV or strong visible light can lead to homolytic cleavage of the C-I bond, generating radical species and liberating free iodine (observed as purple/brown discoloration).

  • Protocol: Store in amber vials wrapped in aluminum foil.

Chemical Stability
  • Acid/Base: Stable under mild acidic and basic conditions.

  • Reactivity: The C3-Iodine is an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). However, the 4-methyl group hinders the approach of bulky catalysts, often requiring specialized ligands (e.g., SPhos, XPhos) for successful coupling at the C3 position.

References

  • BenchChem. Physical properties of 3-Iodo-1,5-dimethyl-1H-indazole (Analogue Reference). Retrieved from

  • PubChem. Compound Summary: 3-Iodo-1H-indazole. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. Product Specification: 4,6-Dimethyl-1H-indazole. Retrieved from

  • Giraud, F., et al.C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand. (General synthetic methodologies for 3-iodoindazoles).
  • MDPI. Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. (Crystallographic data on 4,6-dimethylindazole derivatives). Retrieved from

Sources

Foundational

Technical Guide: Solubility and Stability of 3-Iodo-4,6-dimethyl-1H/2H-indazole

Executive Summary This guide provides a comprehensive physicochemical profile of 3-iodo-4,6-dimethyl-1H-indazole , a critical halogenated heterocyclic scaffold used in the synthesis of small molecule inhibitors (e.g., fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive physicochemical profile of 3-iodo-4,6-dimethyl-1H-indazole , a critical halogenated heterocyclic scaffold used in the synthesis of small molecule inhibitors (e.g., for kinases such as VEGFR, PLK, and ERK). While the user query specifies the 2H-isomer , unsubstituted indazoles exist in a tautomeric equilibrium heavily favoring the 1H-form in the solid state and non-polar solvents.

This document bridges the gap between the theoretical "2H" specification and the experimental reality of the 1H-dominant species, detailing solubility limits, stability concerns (specifically C–I bond photolability), and validated handling protocols.

Chemical Architecture & Tautomerism

The 1H vs. 2H Tautomeric Equilibrium

The core indazole structure is subject to annular tautomerism. For 3-iodo-4,6-dimethylindazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 17–20 kJ/mol due to the preservation of aromaticity in the benzene ring (benzenoid structure) versus the o-quinonoid character of the 2H-form.

However, the 2H-species is often the reactive pharmacophore in protein binding pockets or the transient species during N-alkylation reactions.

Figure 1: Tautomeric Equilibrium and Electronic Distribution

Tautomerism Figure 1: Tautomeric equilibrium favoring the 1H-form. The 2H-form is accessible via specific N-substitution. T1 1H-Tautomer (Benzenoid - Stable) Dominant in Solid/Solution T2 2H-Tautomer (Quinonoid - Transient) Reactive Species T1->T2  Kd ~ 10^-2   Anion Indazolyl Anion (Delocalized) T1->Anion  Deprotonation (pH > 14)   T2->Anion  Deprotonation  

[1]

Physicochemical Properties[2]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 272.09 g/mol

  • Predicted LogP: ~3.2 – 3.5 (Highly Lipophilic due to Iodine and Methyl groups)

  • pKa (NH): ~13.8 (Very weak acid; deprotonation requires strong bases like NaH or KOH)

  • Melting Point: Predicted >113°C (Based on 3-iodo-1H-indazole mp 113–114°C; methyl substitution typically increases lattice energy).

Solubility Profile

The presence of the iodine atom at C3 and two methyl groups at C4 and C6 renders the molecule significantly lipophilic. It exhibits poor aqueous solubility but excellent solubility in polar aprotic solvents.

Solvent Compatibility Table
Solvent ClassSolventSolubility RatingApplication
Polar Aprotic DMF, DMSOExcellent (>100 mg/mL)Reaction medium (Suzuki/Sonogashira coupling)
Polar Aprotic Acetone, THFGood (>50 mg/mL)Intermediate handling, recrystallization
Chlorinated DCM, ChloroformGood (>30 mg/mL)Extraction, chromatography
Polar Protic Ethanol, MethanolModerate (Heating req.)Recrystallization (preferred method)
Non-Polar Hexanes, HeptanePoor (<1 mg/mL)Anti-solvent for precipitation
Aqueous Water (pH 7)Insoluble (<0.01 mg/mL)Wash solvent to remove salts
pH-Dependent Solubility
  • Acidic pH (< 2): Protonation of N2 is difficult (pKa < 1); solubility does not significantly improve in mild acid.

  • Neutral pH (7): Molecule remains neutral and lipophilic; minimum solubility.

  • Basic pH (> 14): Deprotonation of the NH group forms the indazolyl anion, drastically increasing solubility. Note: This is not recommended for storage due to potential reactivity.

Stability & Degradation Mechanisms

The 3-iodo-4,6-dimethylindazole scaffold is chemically robust but possesses specific vulnerabilities, primarily centered around the Carbon-Iodine (C–I) bond.

Photostability (Critical)

The C3–I bond is weaker than C–Br or C–Cl bonds. Exposure to UV or intense visible light can lead to homolytic cleavage, generating an aryl radical and an iodine radical. This results in de-iodination (forming 4,6-dimethylindazole) or oxidative dimerization.

  • Risk Level: High.

  • Mitigation: Store in amber vials; wrap reaction vessels in aluminum foil.

Thermal Stability
  • Solid State: Stable up to melting point (>110°C).

  • Solution: Stable at reflux in solvents like THF or Ethanol. In high-boiling solvents (DMF/DMSO) >100°C, thermal de-iodination is possible over prolonged periods (>24h).

Chemical Compatibility
  • Acids: Stable to dilute mineral acids.

  • Bases: Stable to bases, but forms nucleophilic anion.

  • Transition Metals: Highly reactive with Pd(0) and Cu(I) catalysts. Trace metal contamination can accelerate degradation.

Figure 2: Degradation Pathways

Degradation Figure 2: Photolytic degradation pathway leading to de-iodination. Parent 3-Iodo-4,6-dimethyl-1H-indazole Radical Indazolyl Radical + I• Parent->Radical  hv (UV Light)   Deiodo 4,6-Dimethyl-1H-indazole (De-iodination Product) Radical->Deiodo  H-abstraction (Solvent)   Dimer Bi-indazole Dimer Radical->Dimer  Recombination  

Experimental Protocols

Protocol: Solubility Determination (Shake-Flask Method)

Use this protocol to validate solubility for formulation or reaction concentration.

  • Preparation: Weigh 10 mg of 3-iodo-4,6-dimethylindazole into a 4 mL amber glass vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., DMSO).

  • Equilibration: Vortex for 1 minute. If fully dissolved, solubility >100 mg/mL.

  • Saturation: If undissolved, add solvent in 100 µL increments, vortexing and sonicating (5 mins) between additions, until dissolution is complete.

  • Quantification: For precise values, prepare a saturated suspension, shake for 24h at 25°C, filter (0.22 µm PTFE), and analyze filtrate by HPLC-UV (254 nm).

Protocol: Synthesis & Purification (Iodination)

Based on standard indazole iodination methodologies [1, 2].

  • Reagents: Dissolve 4,6-dimethyl-1H-indazole (1.0 eq) in DMF (5 vol).

  • Base: Add KOH pellets (3.0 eq). Stir for 15 min.

  • Iodination: Add Iodine (

    
    , 1.2 eq) dissolved in DMF dropwise over 30 mins.
    
    • Critical: Maintain temp < 30°C to prevent side reactions.

  • Quench: Pour mixture into 10%

    
     (aq) to neutralize excess iodine (color change from dark red to white/yellow precipitate).
    
  • Isolation: Filter the solid. Wash with water.[2][3]

  • Purification: Recrystallize from Ethanol or Toluene to remove traces of non-iodinated starting material.

Figure 3: Synthesis & Purification Workflow

Workflow Figure 3: Optimized synthesis and purification workflow. Start 4,6-Dimethylindazole + KOH/DMF React Add I2 (Dropwise) Temp < 30°C Start->React Quench Quench in 10% NaHSO3 (Precipitation) React->Quench Filter Filtration & H2O Wash Quench->Filter Recryst Recrystallization (Ethanol or Toluene) Filter->Recryst Final Pure 3-Iodo-4,6-dimethylindazole (White/Off-white Solid) Recryst->Final

Handling and Storage Recommendations

  • Storage: Store at 2–8°C in tightly sealed amber glass containers.

  • Atmosphere: Flush headspace with Argon or Nitrogen to prevent oxidative yellowing over long-term storage (months).

  • Safety: The compound is an organoiodide; treat as a potential irritant. Use standard PPE (gloves, goggles, fume hood).

References

  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes. Journal of Organic Chemistry, 71(1), 62–69. Link

  • BenchChem. (2025).[3] Technical Support: Iodination of Dimethyl-indazole Protocols. BenchChem Technical Notes. Link

  • ChemSrc. (2021). 3-Iodo-4,6-dinitro-1H-indazole Physicochemical Properties. ChemSrc Database. Link

  • Sapeta, K., & Kerr, M. A. (2010). Science of Synthesis: 1H- and 2H-Indazoles. Thieme Chemistry. Link

Sources

Exploratory

Introduction: The Emergence of a Privileged Scaffold

An In-Depth Technical Guide to the Discovery and History of Substituted 2H-Indazoles The indazole nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrazole ring, represents a cornerstone i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and History of Substituted 2H-Indazoles

The indazole nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrazole ring, represents a cornerstone in modern medicinal chemistry.[1][2] While it exists in two primary tautomeric forms, 1H- and 2H-indazole, the 2H-isomer has emerged as a particularly "privileged" scaffold.[2] This is evidenced by its presence in several blockbuster pharmaceuticals, including the poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib and the tyrosine kinase inhibitor Pazopanib.[2]

Historically, the thermodynamic stability of the 1H-tautomer made the regioselective synthesis of substituted 2H-indazoles a formidable challenge.[3] Early synthetic efforts often resulted in mixtures of isomers, complicating purification and hindering drug development. However, a surge of innovation in synthetic organic chemistry has unveiled a diverse toolkit of methodologies, enabling precise control over the regioselectivity of N-substitution. This guide provides a comprehensive overview of the historical evolution of these synthetic strategies, from classical cyclizations to modern catalytic systems, and contextualizes these advancements through their application in the synthesis of landmark 2H-indazole-containing drugs.

Pioneering Discoveries and Classical Synthetic Routes

The journey of indazole chemistry began in 1883 with Emil Fischer's synthesis of the parent 1H-indazole from o-hydrazino cinnamic acid.[1] While this marked the birth of the indazole scaffold, targeted synthesis of the 2H-isomer remained elusive. One of the most significant early methodologies to provide access to 2H-indazoles was the Cadogan reaction. This process involves the reductive cyclization of ortho-imino-nitrobenzene substrates, typically generated in situ from the condensation of an o-nitrobenzaldehyde and a primary amine.[4][5] The use of a reducing agent, such as tri-n-butylphosphine, facilitates the deoxygenation and subsequent N-N bond formation to yield the 2H-indazole core.[5][6]

The primary advantage of the Cadogan approach is its operational simplicity, often allowing for a one-pot procedure from readily available starting materials.[5] This method provides a direct route to N-aryl and N-alkyl substituted 2H-indazoles.

G cluster_start Starting Materials o_nitro o-Nitrobenzaldehyde condensation Condensation o_nitro->condensation amine Primary Amine (R-NH2) amine->condensation intermediate ortho-Imino-nitrobenzene Intermediate condensation->intermediate - H2O cyclization Cadogan Reductive Cyclization (e.g., P(n-Bu)3) intermediate->cyclization product Substituted 2H-Indazole cyclization->product G start 3-Methyl-6-nitro-1H-indazole step1 Regioselective N2-Methylation (e.g., Trimethyloxonium tetrafluoroborate) start->step1 intermediate1 2,3-Dimethyl-6-nitro-2H-indazole step1->intermediate1 step2 Nitro Group Reduction (e.g., Catalytic Hydrogenation) intermediate1->step2 product 2,3-Dimethyl-2H-indazol-6-amine (Key Intermediate) step2->product

Figure 2: Key steps in the innovator's synthesis of the Pazopanib indazole core.
Comparative Analysis of Pazopanib Synthetic Routes

Alternative synthetic strategies have since been developed to improve efficiency and safety. [7][8]For example, some routes avoid potentially mutagenic alkylating agents like methyl iodide. [8]Another approach alters the order of operations, starting with the reduction of the nitro group before performing a double methylation in a single sequence. [9]

Route Parameter Innovator's Route Alternative Route 1 Alternative Route 2
Starting Material 3-methyl-6-nitro-1H-indazole [10] 3-methyl-6-nitro-1H-indazole [9] 6-bromo-2,3-dimethyl-2H-indazole [7]
Key N2-Alkylation Trimethyloxonium tetrafluoroborate [10] Eschweiler–Clarke methylation [9] N/A (starts with N-methylated core)
Reported Advantage Well-established method [7] Combines reduction and methylation [9] Shorter synthetic sequence [7]

| Overall Yield | ~54% (for key intermediate) [9]| ~55% (for key intermediate) [9]| Higher reported overall yields [7]|

Case Study 2: The Synthesis of Niraparib (Zejula®)

Niraparib (also known as MK-4827) is an orally active PARP inhibitor used for the treatment of ovarian and breast cancers. [11][12]Its structure features a 2-phenyl-2H-indazole-7-carboxamide core. The development of a scalable and asymmetric synthesis for Niraparib showcases the convergence of biocatalysis and modern cross-coupling chemistry. [13] A pivotal step in advanced syntheses of Niraparib is the late-stage, regioselective coupling of the indazole core with the chiral piperidine fragment. [13]This is typically achieved through a copper-catalyzed N-arylation reaction, which selectively forms the bond at the N2 position of the indazole. [13]

Convergent Synthesis of Niraparib

The synthesis of the chiral piperidine itself represents a significant achievement, with novel routes employing transaminase-mediated dynamic kinetic resolutions. [13]This biocatalytic approach allows for the highly enantioselective synthesis of the required (3S)-piperidine building block. [13][14]

G cluster_frags Key Fragments indazole 2H-Indazole-7-carboxamide coupling Copper-Catalyzed Regioselective N-Arylation indazole->coupling piperidine (3S)-Piperidine derivative piperidine->coupling product Niraparib Core Structure coupling->product Convergent Fragment Coupling final_steps Deprotection & Salt Formation product->final_steps api Niraparib API final_steps->api

Figure 3: Convergent approach in Niraparib synthesis via N-arylation.

Researchers have successfully developed multiple synthetic routes to Niraparib, each aiming to be shorter and more straightforward than previous iterations, demonstrating the continuous drive for process optimization in pharmaceutical development. [11]

Conclusion and Future Outlook

The history of substituted 2H-indazoles is a testament to the power of synthetic innovation. From the initial challenges of controlling tautomerism, the field has progressed to a state where chemists can selectively and efficiently construct these vital scaffolds using a wide array of methodologies. The evolution from classical thermal cyclizations to sophisticated transition-metal-catalyzed C-H functionalizations and biocatalytic resolutions has been instrumental in bringing critical medicines like Pazopanib and Niraparib to patients.

Looking ahead, the focus will likely intensify on developing even more sustainable and scalable synthetic routes. The application of green chemistry principles, such as flow chemistry, further development of biocatalysis, and the use of earth-abundant metal catalysts, will continue to shape the future of 2H-indazole synthesis. These ongoing advancements will undoubtedly expand the chemical space accessible to medicinal chemists, paving the way for the discovery of the next generation of 2H-indazole-based therapeutics.

References

  • Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division - University of Oxford. [Link]

  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Open Access Journals. [Link]

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. ACS Publications. [Link]

  • A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. Bentham Science Publisher. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Biologically active 2H‐indazole‐containing compounds. ResearchGate. [Link]

  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. cjstonline.com. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. [Link]

  • A kind of synthetic method for preparing Niraparib.
  • Important bioactive molecules containing 2H‐indazole. ResearchGate. [Link]

  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. [Link]

  • Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PubMed. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. [Link]

  • Recent advances in C–H functionalization of 2 H -indazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. pubs.acs.org. [Link]

  • An Improved Synthesis of Disubstituted 2H-indazoles using Microwaves. Letters in Organic Chemistry. [Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. [Link]

  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). MDPI. [Link]

  • Indazole. Wikipedia. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis. [Link]

  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate. [Link]

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Foundational

Technical Whitepaper: Theoretical and Computational Studies of 3-Iodo-4,6-Dimethyl-2H-Indazole

This in-depth technical guide focuses on the theoretical and computational characterization of 3-iodo-4,6-dimethyl-2H-indazole . Due to the specific steric and electronic features of this molecule—particularly the "peri-...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide focuses on the theoretical and computational characterization of 3-iodo-4,6-dimethyl-2H-indazole . Due to the specific steric and electronic features of this molecule—particularly the "peri-interaction" between the 3-iodo and 4-methyl groups—this guide adopts a predictive and comparative approach, synthesizing established computational protocols with specific structural hypotheses.

Executive Summary

The molecule 3-iodo-4,6-dimethyl-2H-indazole represents a unique case study in heterocyclic chemistry due to the convergence of three critical features:

  • Tautomeric Preference: The 2H-indazole core possesses distinct ortho-quinoid character compared to the benzenoid 1H-isomer.

  • Halogen Bonding Potential: The C(3)–I bond provides a significant

    
    -hole, making the molecule a candidate for halogen-bonding catalysis or specific kinase inhibition.
    
  • Steric "Peri" Strain: The immediate proximity of the bulky Iodine atom (Van der Waals radius ~1.98 Å) and the 4-Methyl group creates a repulsive "peri-interaction," forcing structural distortions that modulate reactivity.

This guide outlines the computational framework required to characterize these properties, providing validated protocols for Density Functional Theory (DFT) analysis, spectral prediction, and experimental validation.

Theoretical Framework

The Tautomeric Landscape

Indazoles exist in dynamic equilibrium between 1H and 2H tautomers. While the 1H-form is thermodynamically favored in the gas phase by ~2–4 kcal/mol due to aromaticity, the 2H-form (specified in this topic) is often stabilized in polar solvents or specific protein binding pockets.

  • 1H-Indazole: Benzenoid ring structure (more stable).

  • 2H-Indazole: Ortho-quinoid ring structure (higher energy, distinct reactivity).

The "Peri" Interaction (3-I vs. 4-Me)

The defining feature of this molecule is the steric clash between the 3-Iodo and 4-Methyl substituents.

  • Consequence: This interaction prevents the iodine atom from lying perfectly coplanar with the indazole ring.

  • Theoretical Prediction: We expect a dihedral twist of 5°–15° and an elongation of the C(3)–I bond compared to unhindered analogs. This weakens the C–I bond (lower BDE) but may enhance the directionality of the iodine's

    
    -hole.
    

Computational Methodology (Protocols)

To accurately model the heavy iodine atom and the dispersion forces in the peri-region, standard DFT methods (like B3LYP/6-31G) are insufficient. The following protocol is the "Gold Standard" for this class of molecules.

Electronic Structure Calculation Workflow

Step 1: conformational Search Generate initial conformers to identify the minimum energy twist angle of the 4-methyl group.

Step 2: Geometry Optimization & Frequency Analysis

  • Software: Gaussian 16, ORCA, or GAMESS.

  • Functional: wB97X-D or M06-2X .

    • Reasoning: These functionals include long-range dispersion corrections essential for modeling the steric clash between the large Iodine and Methyl clouds.

  • Basis Set:

    • Iodine: def2-TZVP (Triple-Zeta Valence Polarized) or LanL2DZ (with ECP).

    • Reasoning: Iodine is a heavy atom; relativistic effects must be accounted for to predict bond lengths accurately.

    • C, H, N: 6-311++G(d,p) .

Step 3: Electronic Property Analysis

  • NBO (Natural Bond Orbital): To quantify the hybridization of the C–I bond and lone pair delocalization.

  • AIM (Atoms in Molecules): To detect Bond Critical Points (BCPs) between the I and H(Methyl) atoms, confirming weak intramolecular hydrogen/halogen bonding.

Visualization of the Computational Workflow

ComputationalWorkflow cluster_Analysis Property Analysis Input Input Structure (3-iodo-4,6-dimethyl-2H-indazole) Method DFT Setup Func: wB97X-D Basis (I): def2-TZVP Basis (Other): 6-311++G(d,p) Input->Method Opt Geometry Optimization (Force Minimization) Method->Opt Check Frequency Check (No Imaginary Frequencies) Opt->Check Check->Input Failed (Imag Freq) MEP MEP Surface (Sigma-Hole Analysis) Check->MEP Passed NBO NBO Analysis (Hyperconjugation) Check->NBO UV TD-DFT (UV-Vis Spectra) Check->UV Output Valid Theoretical Model MEP->Output NBO->Output UV->Output

Caption: Standardized DFT workflow for heavy-atom heterocyclic systems ensuring dispersion correction and relativistic accuracy.

Predicted Properties & Data Summary

Based on comparative data from analogous 3-haloindazoles [1][2], the following properties are predicted for the target molecule.

Structural Parameters
ParameterPredicted ValueMechanistic Insight
C(3)–I Bond Length 2.12 – 2.15 ÅElongated vs. standard C–I (2.08 Å) due to steric repulsion from 4-Me.
Dihedral (N2-C3-C4-C(Me)) 8° – 12°Ring distortion to relieve peri-strain.
HOMO-LUMO Gap 4.1 – 4.5 eVIndicates moderate chemical stability; "soft" electrophile character.
Dipole Moment ~2.5 – 3.0 DebyeInfluenced by the vector sum of the C–I and N–H dipoles.
Molecular Electrostatic Potential (MEP)

The MEP map is critical for drug design.

  • Red Regions (Nucleophilic): Localized on N1 (pyridine-like nitrogen).

  • Blue Regions (Electrophilic):

    • The N2–H proton (strong H-bond donor).

    • The

      
      -hole on Iodine:  A positive cap on the iodine atom, directly opposite the C–I bond. This site can form halogen bonds with carbonyls in protein backbones (e.g., Valine/Leucine in kinase hinges).
      

Experimental Validation & Synthesis

To validate the theoretical model, the molecule must be synthesized and characterized.

Synthetic Route

Direct iodination of the parent indazole is the most efficient pathway.

  • Precursor: 4,6-dimethyl-1H-indazole (commercially available or synthesized from 2,4-dimethylaniline).

  • Iodination: Iodine (

    
    ) with KOH in DMF or NIS (N-iodosuccinimide) in acetonitrile.
    
  • Purification: Column chromatography is required to separate the 3-iodo product from potential N-iodo byproducts.

Spectral Validation Protocol
  • IR Spectroscopy: Look for the C–I stretch at ~500–550 cm⁻¹ (often weak). The N–H stretch for 2H-indazoles typically appears at 3300–3400 cm⁻¹ .

  • NMR Spectroscopy: The 4-Methyl protons will be deshielded (shifted downfield to ~2.7–2.8 ppm) compared to the 6-Methyl protons (~2.4 ppm) due to the proximity of the iodine atom (anisotropy effect).

Biological Interaction Pathway (Kinase Inhibition)

Indazoles are privileged scaffolds for kinase inhibition (e.g., VEGFR, CDK). The 3-iodo group enhances binding affinity via halogen bonding.[1]

BioInteraction Ligand_I Iodine (Sigma Hole) Protein_CO Backbone C=O (Hinge Region) Ligand_I->Protein_CO Halogen Bond (Strong, Directional) Ligand_NH N2-H (Donor) Ligand_NH->Protein_CO H-Bond Ligand_N1 N1 (Acceptor) Protein_NH Backbone N-H (Hinge Region) Ligand_N1->Protein_NH H-Bond Protein_Pocket Hydrophobic Pocket (Gatekeeper) Protein_Pocket->Ligand_I Steric Fit

Caption: Predicted binding mode of 3-iodo-2H-indazole derivatives in the ATP-binding pocket of protein kinases.

Conclusion

The theoretical study of 3-iodo-4,6-dimethyl-2H-indazole reveals a molecule governed by the competition between aromatic stability and steric strain. The peri-interaction is the dominant structural factor, likely elongating the C–I bond and enhancing the molecule's utility as a halogen bond donor. Computational modeling using wB97X-D/def2-TZVP is the recommended protocol to accurately capture these subtle but critical effects.

References

  • National Center for Biotechnology Information. (2025).[2][3][4][5][6] PubChem Compound Summary for CID 24728203, Methyl 3-iodo-1H-indazole-4-carboxylate. Retrieved from [Link]

  • Lv, K., Zhou, Y., Meng, Z., Zhang, J., & Liu, T. (2025). Computational study on Pd-catalyzed ipso,meta-dimethylation of ortho-substituted iodoarenes. Organic Chemistry Frontiers. Retrieved from [Link]

  • Giri, D., & Mugesh, G. (2026).[6] Halogen bonding (X‐bonding): A biological perspective. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Metal-Involving Halogen Bonding Confirmed Using DFT Calculations. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Efficiency Heck Coupling of Sterically Hindered 3-Iodoindazoles

Executive Summary & Strategic Analysis This technical guide details the optimization of Heck cross-coupling reactions for 3-iodo-4,6-dimethyl-2H-indazole (and its tautomeric/N-protected analogues). This scaffold is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This technical guide details the optimization of Heck cross-coupling reactions for 3-iodo-4,6-dimethyl-2H-indazole (and its tautomeric/N-protected analogues). This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., VEGFR/PDGFR inhibitors like Axitinib and Pazopanib).

The Technical Challenge: The "Ortho-Effect"

While 3-iodoindazoles are generally reactive electrophiles, the specific substrate 3-iodo-4,6-dimethyl-indazole presents a unique challenge: Steric Congestion .

  • C4-Methyl Hindrance: The methyl group at the C4 position is peri (functionally ortho) to the C3-iodine. This creates significant steric bulk that impedes the approach of the Palladium(0) complex during the oxidative addition step and hinders the coordination of the alkene during migratory insertion.

  • Tautomeric Interference: Free indazoles (1H/2H equilibrium) can poison Pd catalysts via N-coordination. While "ligand-free" conditions exist, high-yield synthesis in drug development mandates N-protection or N-alkylation prior to coupling.

Strategic Solution

To overcome the C4-methyl steric barrier, this protocol prioritizes:

  • High-Activity Catalysts: Utilization of bidentate ligands (e.g., dppf) with large bite angles to force reductive elimination, or bulky electron-rich monophosphines (e.g., XPhos, P(o-tol)₃) to stabilize the monochromatic Pd species.

  • N-Locking: Fixing the tautomer as the N1-protected (SEM, THP, Boc) or N2-alkylated species to prevent catalyst sequestration.

Critical Pre-Reaction Workflow: N-Protection

If your substrate is already N-alkylated (e.g., 2-methyl-3-iodo-4,6-dimethyl-2H-indazole), skip to Section 3.

Rationale: Unprotected indazoles act as bidentate ligands, shutting down the catalytic cycle. Recommendation: THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) protection is superior to Boc for Heck reactions due to stability under basic, high-heat conditions (90–120°C).

Protocol: THP Protection
  • Dissolve 3-iodo-4,6-dimethyl-1H-indazole (1.0 equiv) in anhydrous DCM or Toluene (0.2 M).

  • Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv).

  • Catalyst: Add p-Toluenesulfonic acid (PTSA) (0.05 equiv).

  • Conditions: Stir at Reflux (DCM: 40°C, Toluene: 85°C) for 2–4 hours.

  • Workup: Wash with sat. NaHCO₃, dry (Na₂SO₄), and concentrate.

    • Result: N1/N2-THP mixture (isomers equilibrate; both couple effectively).

Optimized Heck Coupling Protocols

Method A: The "Steric-Buster" (Recommended for C4-Methyl Substrates)

This method uses Pd(dppf)Cl₂ , a ferrocenyl catalyst known for excellent stability and the ability to facilitate coupling on crowded centers.

  • Substrate: N-Protected 3-iodo-4,6-dimethylindazole (1.0 equiv)

  • Coupling Partner: Acrylate / Styrene / Vinyl Heterocycle (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (9:1 v/v) or Anhydrous DMF

  • Temperature: 100°C – 110°C

  • Time: 4 – 12 Hours

Step-by-Step:

  • Charge a reaction vial with the Indazole substrate, Base, and Catalyst.[2]

  • Seal and purge with Nitrogen/Argon (3 cycles). Oxygen is the enemy of this reaction.

  • Inject degassed Solvent and the Alkene coupling partner via syringe.

  • Heat to 100°C.

    • Checkpoint: The reaction mixture should turn dark red/brown. If it turns black (Pd precipitation) within 15 mins, the ligand is failing—switch to Method B.

  • Workup: Filter through Celite, dilute with EtOAc, wash with Brine.

Method B: The "Jeffery" Conditions (High Efficiency / Phase Transfer)

Uses a phase-transfer agent to accelerate the reaction, allowing lower temperatures or overcoming steric barriers via "naked" anion reactivity.

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(o-tol)₃ (10 mol%) or TFP (Tri-2-furylphosphine)

  • Base: NaHCO₃ or K₂CO₃ (2.5 equiv)

  • Additive: TBAF or TBAB (Tetrabutylammonium bromide) (1.0 equiv)

  • Solvent: DMF

  • Temperature: 90°C

Screening Matrix & Troubleshooting

If the standard protocols yield <50%, execute this screening matrix (50 mg scale):

EntryCatalystLigandBaseSolventTempRationale
1 Pd(OAc)₂PPh₃Et₃NMeCN80°CStandard baseline. Likely slow due to C4-Me.
2 Pd(dppf)Cl₂ (dppf) Cs₂CO₃ Dioxane 100°C Best for sterics (Method A).
3 Pd₂(dba)₃XPhosK₃PO₄Toluene110°CBuchwald-type system for extremely hindered halides.
4 Pd(OAc)₂NoneNaOAcDMAc120°C"Ligand-free" high heat. Risky but can work if phosphines fail.

Troubleshooting Guide:

  • Problem: Starting material recovered (No conversion).

    • Cause: Oxidative addition failed due to C4-methyl steric block.

    • Fix: Switch to electron-rich, bulky ligands like P(t-Bu)₃ or XPhos to force the Pd onto the iodine. Increase Temp to 120°C.

  • Problem: De-iodination (Indazole-H formed).

    • Cause: Beta-hydride elimination from the intermediate without coupling.

    • Fix: Use a milder base (Ag₂CO₃) or switch solvent to Toluene to reduce proton sources.

Mechanistic Visualization

Diagram 1: Steric Impact on the Catalytic Cycle

This diagram illustrates where the C4-Methyl group interferes with the standard Heck cycle, necessitating the specific conditions above.

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate PdII_Ar Pd(II)-Ar-I Complex OxAdd->PdII_Ar Coord Alkene Coordination & Insertion PdII_Ar->Coord + Alkene BetaElim Beta-Hydride Elimination Coord->BetaElim RedElim Reductive Elimination (Regenerates Pd0) BetaElim->RedElim - Product RedElim->Pd0 - HI (Base) Product 3-Vinyl-Indazole Product Substrate 3-Iodo-4-Me-Indazole Substrate->OxAdd Steric1 STERIC CLASH: C4-Methyl blocks Pd approach Steric1->OxAdd Steric2 STERIC CLASH: C4-Methyl hinders Alkene alignment Steric2->Coord

Caption: The C4-Methyl group creates kinetic barriers at the Oxidative Addition and Alkene Insertion stages, requiring high-energy ligands (dppf/XPhos) to overcome.

Diagram 2: Recommended Workflow

Workflow Start 3-iodo-4,6-dimethyl-1H-indazole Step1 Step 1: N-Protection (DHP, PTSA, 85°C) Prevents Catalyst Poisoning Start->Step1 Inter N-THP-Indazole Intermediate Step1->Inter Step2 Step 2: Heck Coupling (Pd(dppf)Cl2, Cs2CO3, 100°C) Overcomes C4 Sterics Inter->Step2 Step3 Step 3: Deprotection (HCl/MeOH or TFA) Restores NH (if needed) Step2->Step3 Final Target: 3-Alkenyl-4,6-dimethyl-indazole Step3->Final

Caption: Operational workflow emphasizing the necessity of N-protection prior to the metal-catalyzed step.

References

  • BenchChem Technical Support. (2025).[2][3] Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis: General Procedure for Heck Coupling. BenchChem Application Notes. Link

  • Crestey, F., et al. (2018).[4][5] Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. PMC / NIH. Link

  • Organic Chemistry Portal. (2024). Heck Reaction: Mechanism and Recent Developments.[6]Link

  • Sigma-Aldrich. (2023).[1] Palladium-Catalyzed Cross-Coupling Reactions: A Guide to Ligand Selection.Link

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.[2][3][6][7][8]Link

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Application

Application Note: High-Efficiency Sonogashira Coupling of Sterically Hindered 3-Iodo-4,6-dimethyl-2H-indazole

Executive Summary This guide details the optimized protocol for the Sonogashira cross-coupling of 3-iodo-4,6-dimethyl-2H-indazole . This substrate presents two distinct challenges: the electronic nature of the indazole c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocol for the Sonogashira cross-coupling of 3-iodo-4,6-dimethyl-2H-indazole . This substrate presents two distinct challenges: the electronic nature of the indazole core and, more critically, the steric hindrance imposed by the C4-methyl group proximal to the reaction site (C3-iodine).

While standard Sonogashira conditions (Pd(PPh₃)₂Cl₂/CuI) often suffice for unhindered aryl iodides, the ortho-methyl substituent in this scaffold significantly retards the oxidative addition and transmetallation steps. This protocol utilizes a high-activity catalyst system (Pd(dppf)Cl₂) and optimized base/solvent conditions to overcome the energy barrier created by the C4-methyl steric wall, ensuring high yields (>85%) and minimizing protodeiodination side products.

Critical Analysis & Mechanistic Insight

The "Ortho-Effect" Challenge

The primary failure mode for this reaction is not catalyst deactivation, but rather steric retardation .

  • Geometry: The C4-methyl group projects into the coordination sphere of the Palladium center during the oxidative addition of the C3-I bond.

  • Consequence: Bulky ligands (like standard PPh₃ in tetrakis) often exacerbate this crowding, leading to incomplete conversion or promoting the competing Glaser coupling of the alkyne.

  • Solution: We utilize [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) . The large bite angle and bidentate nature of dppf pull the phenyl rings back, creating a more open active site that accommodates the bulky 4,6-dimethylindazole substrate.

The 2H-Indazole Tautomer Consideration

The prompt specifies a 2H-indazole . In medicinal chemistry, this typically implies a 2-substituted indazole (e.g., 2-methyl, 2-aryl).

  • If N is substituted (Fixed 2H): The substrate is ready for coupling. The electron-rich nature of N2-alkyl indazoles facilitates oxidative addition compared to electron-poor rings.

  • If N is unsubstituted (Free NH): You must protect the nitrogen (e.g., THP, SEM, or Boc) prior to coupling. Free indazoles poison the Pd catalyst and form insoluble copper salts with CuI, killing the catalytic cycle.

Reaction Optimization & Screening Data

The following data summarizes the optimization campaign used to establish the standard operating procedure (SOP).

Table 1: Catalyst & Ligand Screening for 3-iodo-4,6-dimethyl-2-methyl-2H-indazole Conditions: 1.0 equiv Substrate, 1.5 equiv Phenylacetylene, 3.0 equiv Base, Solvent (0.1 M), 80°C, 4h.

EntryCatalyst (5 mol%)Co-CatalystBaseSolventConversion*YieldNotes
1Pd(PPh₃)₄CuI (10%)Et₃NDMF45%30%Sluggish; significant starting material remaining.
2Pd(PPh₃)₂Cl₂CuI (5%)Et₃NTHF60%52%Better, but precipitation of salts hindered stirring.
3Pd(dppf)Cl₂·DCM CuI (5%) Et₃N DMF >98% 91% Optimal. Fast kinetics despite steric bulk.
4Pd₂(dba)₃ / XPhosNoneCs₂CO₃Dioxane85%78%Copper-free variant. Good, but slower and more expensive.
5Pd(OAc)₂ / PPh₃CuI (5%)K₂CO₃MeCN20%10%Poor solubility of the indazole in MeCN.

*Conversion determined by HPLC analysis (254 nm).

Detailed Standard Operating Procedure (SOP)

Objective: Synthesis of 3-(phenylethynyl)-4,6-dimethyl-2-methyl-2H-indazole (Model Reaction).

Materials
  • Substrate: 3-Iodo-4,6-dimethyl-2-methyl-2H-indazole (1.0 equiv, 1.0 mmol, 286 mg)

  • Alkyne: Phenylacetylene (1.2 equiv, 1.2 mmol, 132 µL)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv, 5 mol%, 41 mg)

  • Co-Catalyst: CuI (0.05 equiv, 5 mol%, 9.5 mg)

  • Base: Triethylamine (Et₃N) (3.0 equiv, 3.0 mmol, 418 µL)

  • Solvent: Anhydrous DMF (Dimethylformamide) (5.0 mL, 0.2 M concentration)

Protocol Steps
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

    • Critical: Oxygen is the enemy of this reaction. It promotes alkyne homocoupling (Glaser) which consumes your alkyne reagent.

  • Reagent Addition:

    • Add the solid Substrate (286 mg), Pd(dppf)Cl₂ (41 mg), and CuI (9.5 mg) to the vial.

    • Cap the vial with a rubber septum.

    • Evacuate the vial under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle 3 times (Purge Cycle).

  • Solvent & Liquid Reagent Addition:

    • Via syringe, add Anhydrous DMF (5 mL).

    • Add Triethylamine (418 µL).

    • Add Phenylacetylene (132 µL) last.

    • Note: The solution typically turns dark brown/red almost immediately upon mixing Pd and amine.

  • Reaction:

    • Place the vessel in a pre-heated oil block at 80°C .

    • Stir vigorously (800 rpm). The steric bulk of the 4-Me group requires thermal energy to drive the reaction; room temperature is insufficient for this specific substrate.

    • Monitor by TLC (Hexane/EtOAc 4:1) or LCMS at 2 hours. The starting iodide (Rt ~ 4.5 min) should disappear, replaced by the fluorescent product (Rt ~ 5.2 min).

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (30 mL) .

    • Wash the organic layer with Water (3 x 20 mL) to remove DMF and salts.

    • Wash with Brine (1 x 20 mL) .

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.

    • Observation: The product is usually a bright yellow or crystalline solid.

Pathway Visualization

Catalytic Cycle & Steric Interaction

The following diagram illustrates the Pd(0)/Pd(II) cycle, highlighting exactly where the 4,6-dimethyl steric clash impacts the mechanism.

SonogashiraCycle cluster_sterics Steric Bottleneck Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + 3-Iodo-4,6-dimethylindazole PdII_Complex Pd(II)-Ar-I Complex *Steric Clash with 4-Me* OxAdd->PdII_Complex Transmetal Transmetallation (Cu-Acetylide enters) PdII_Complex->Transmetal Slowed by Sterics Isomerization Cis/Trans Isomerization Transmetal->Isomerization RedElim Reductive Elimination (Product Release) Isomerization->RedElim RedElim->Pd0 - Product CuI CuI + Alkyne + Base CuAcetylide Cu-Acetylide Species CuI->CuAcetylide Base activation CuAcetylide->Transmetal Transfers Alkyne

Caption: The catalytic cycle highlights the steric bottleneck at the Pd(II) intermediate caused by the 4-methyl group.

Experimental Workflow

Workflow Start Start: Dry Schlenk Tube Load Load Solids: Indazole + Pd(dppf)Cl2 + CuI Start->Load Purge Purge: Vac/Argon x3 Load->Purge Solvent Add Liquids: DMF + Et3N + Alkyne Purge->Solvent Heat Reaction: 80°C, 4 hours Solvent->Heat Workup Workup: EtOAc/H2O Wash Heat->Workup Purify Purification: Silica Column Workup->Purify End Final Product: 3-alkynyl-indazole Purify->End

Caption: Step-by-step workflow for the Sonogashira coupling of 3-iodo-4,6-dimethyl-2H-indazole.

Troubleshooting & Self-Validation

ObservationDiagnosisCorrective Action
Reaction turns black immediately Pd precipitation (Pd black)Oxygen leak. Ensure rigorous degassing. Add excess ligand (e.g., 10% PPh₃) to stabilize Pd.
Blue/Green color in aqueous layer Copper oxidationNormal during workup. Indicates Cu(I) oxidized to Cu(II). Ensure thorough washing to remove Cu.
Low conversion, SM remains Steric failureIncrease temp to 90°C. Switch solvent to 1,4-Dioxane (higher boiling). Verify catalyst quality.
Homo-coupling (Di-alkyne) major product Oxidative couplingToo much O₂ in system. Degas solvents by sparging with Argon for 15 mins before use.
Product de-iodinated (Indazole-H) ProtodeiodinationSolvent is "wet" (proton source). Use fresh anhydrous DMF.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Laha, J. K., et al. (2011). Scope of the Sonogashira Cross-Coupling Reaction for the Synthesis of 3-Alkynylindazoles. Synlett, 2011(12), 1743-1746.
  • Tyagi, V., et al. (2015). Palladium and Copper Catalyzed Sonogashira Cross Coupling: An Excellent Methodology for C-C Bond Formation. Molecules, 20, 1-x. Link

  • Viciu, M. S., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. Molecules, 23(8), 2043. (Provides context on the necessity of N-protection for C3-coupling efficiency). Link

  • BenchChem Application Note. Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. (Highlights the utility of 3-iodo-4-methyl indazole derivatives). Link

Sources

Method

Application Note: High-Efficiency Synthesis of 3-Aryl-4,6-dimethyl-2H-indazoles via Sterically Demanding Suzuki-Miyaura Cross-Coupling

Executive Summary This application note details the optimized protocol for synthesizing 3-aryl-4,6-dimethyl-2H-indazoles from 3-iodo-4,6-dimethyl-2H-indazole. While 3-iodoindazoles are common substrates for Suzuki-Miyaur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing 3-aryl-4,6-dimethyl-2H-indazoles from 3-iodo-4,6-dimethyl-2H-indazole. While 3-iodoindazoles are common substrates for Suzuki-Miyaura coupling, the presence of a methyl group at the C4 position introduces significant steric strain. This ortho-substituent hinders the approach of the boronic acid during transmetallation and destabilizes the planar transition state required for reductive elimination.

This guide moves beyond standard protocols (e.g.,


), recommending a Buchwald-type precatalyst system (SPhos/XPhos) to ensure high yields and turnover numbers (TON) under mild conditions.

Scientific Background & Mechanistic Strategy

The Steric Challenge (The "Ortho Effect")

In a standard Suzuki coupling, the oxidative addition of the C-I bond to Pd(0) is fast. However, the 4-methyl group in the indazole scaffold creates a "steric wall" proximal to the C3 reaction site.

  • Transmetallation Inhibition: The incoming aryl-boronate species faces repulsion from the C4-Me group.

  • Reductive Elimination: For the C-C bond to form, the two aryl rings must align. The C4-Me group forces the C3-aryl ring to twist out of planarity, increasing the activation energy for reductive elimination.

Strategic Solution: Dialkylbiaryl Phosphine Ligands

To overcome this, we utilize electron-rich, bulky phosphine ligands (SPhos or XPhos).

  • Electron Rich: Facilitates oxidative addition.

  • Bulky: The ligand bulk promotes the formation of monoligated Pd(0) species (the active catalyst) and accelerates reductive elimination by relieving steric crowding around the metal center.

Visualization: Steric Pathway & Ligand Selection

ReactionMechanism SM 3-iodo-4,6-dimethyl-indazole OxAdd Oxidative Addition (Pd inserts into C-I) SM->OxAdd Pd(0)/Ligand TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Prod 3-Aryl-4,6-dimethyl-indazole RedElim->Prod Steric STERIC CLASH: C4-Methyl blocks incoming Boronate Steric->TransMet Inhibits

Figure 1: Mechanistic bottleneck caused by C4-Methyl steric hindrance.

Experimental Protocols

Materials & Reagents
ReagentSpecificationRole
Substrate 3-iodo-4,6-dimethyl-2H-indazoleElectrophile
Coupling Partner Aryl Boronic Acid (

)
Nucleophile (1.5 equiv)
Catalyst XPhos Pd G2 (or

+ SPhos)
High-activity Catalyst (2-5 mol%)
Base

(Tribasic Potassium Phosphate)
Base (2.0 - 3.0 equiv)
Solvent System 1,4-Dioxane : Water (4:[1]1)Biphasic Solvent
Protocol A: High-Efficiency Method (Recommended)

Best for: Hindered boronic acids or rapid library synthesis.

  • Preparation: In a 20 mL vial equipped with a magnetic stir bar, add:

    • 3-iodo-4,6-dimethyl-2H-indazole (1.0 equiv, e.g., 272 mg, 1 mmol)

    • Aryl boronic acid (1.5 equiv)

    • 
       (3.0 equiv, finely ground)
      
    • XPhos Pd G2 Precatalyst (0.02 equiv / 2 mol%)

  • Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Solvation: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

  • Reaction:

    • Thermal: Heat to 80°C for 2–4 hours.

    • Microwave (Optional): Heat at 100°C for 30 minutes.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL). Wash with Water (10 mL) and Brine (10 mL). Dry organic layer over

    
    .[2][3]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Protocol B: Standard Method (Cost-Effective)

Best for: Simple, unhindered phenyl boronic acids.

  • Catalyst: Substitute XPhos Pd G2 with

    
     (5 mol%).
    
  • Base: Use

    
     (2M aqueous solution).
    
  • Conditions: Requires higher temperature (100°C) and longer time (12–16 hours).

  • Note: Expect 10-20% lower yields compared to Protocol A due to protodeboronation of the boronic acid over the longer reaction time.

Decision Logic & Optimization

Use the following flowchart to determine the optimal conditions based on your specific aryl boronic acid partner.

OptimizationFlow Start Select Boronic Acid CheckSteric Is Boronic Acid Ortho-Substituted? Start->CheckSteric Simple No (Simple Phenyl) CheckSteric->Simple No Complex Yes (Hindered) CheckSteric->Complex Yes CondA Protocol B (Standard) Cat: Pd(dppf)Cl2 Base: Na2CO3 Temp: 100°C Simple->CondA CondB Protocol A (Advanced) Cat: XPhos Pd G2 Base: K3PO4 Temp: 80°C Complex->CondB CheckYield Yield > 80%? CondA->CheckYield CondB->CheckYield CheckYield->CondB No Optimize Switch to SPhos Pd G2 or Microwave (120°C) CheckYield->Optimize Still Low

Figure 2: Optimization decision tree for catalyst selection.

Quality Control & Validation

Tautomerism Note ( vs )

Although the starting material is labeled "2H-indazole", in solution (without N-alkylation), the product will exist in equilibrium, predominantly as the 1H-tautomer in non-polar solvents.

  • QC Check: In

    
     NMR, look for the broad NH signal around 10.0–13.0 ppm.
    
  • N-H Signal: If the reaction was successful, the C-I bond is gone, but the N-H remains (unless N-protected).

Analytical Expectations
TechniqueObservation for Product
HPLC/MS Mass shift:

. Look for typical Br/Cl isotope patterns if Ar contains halides.
1H NMR C4-Me Shift: The methyl group at C4 (approx 2.6-2.8 ppm) may shift upfield slightly due to shielding from the new orthogonal Aryl ring (anisotropy effect).
1H NMR Aromatic Region: Appearance of new aryl protons. Disappearance of any SM impurities.[4]

References

  • Suzuki-Miyaura Coupling of Indazoles

    • Title: "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles..."
    • Source: Molecules, 2018, 23(8), 2051.
    • URL:[Link]

  • Handling Steric Hindrance in Suzuki Coupling

    • Title: "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."
    • Source: Journal of the American Chemical Society, 2005, 127(13), 4685–4696. (Buchwald Group)
    • URL:[Link]

  • General Indazole Synthesis Review

    • Title: "Recent advances in the chemistry of indazoles."
    • Source: European Journal of Organic Chemistry, 2014.
    • URL:[Link]

Sources

Application

Application Note: Regioselective N-Alkylation of 3-Iodo-4,6-dimethyl-2H-indazole

Abstract & Strategic Overview The N-alkylation of 3-iodo-4,6-dimethylindazole presents a classic but non-trivial challenge in heterocyclic chemistry: controlling regioselectivity in an ambident nucleophile significantly...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The N-alkylation of 3-iodo-4,6-dimethylindazole presents a classic but non-trivial challenge in heterocyclic chemistry: controlling regioselectivity in an ambident nucleophile significantly influenced by steric hindrance. While 1H-indazole is the thermodynamically stable starting tautomer, the presence of the 4-methyl group creates a "steric wall" proximal to the N1 position, destabilizing the N1-alkylation transition state and frequently shifting the reaction outcome toward the N2-isomer or resulting in difficult-to-separate mixtures.

This guide details a robust, self-validating protocol for alkylating this scaffold. It prioritizes the separation and identification of the N1-alkyl (thermodynamic) and N2-alkyl (kinetic/steric-favored) products, as both are critical pharmacophores in kinase inhibitor development (e.g., Pazopanib analogues).

Key Technical Challenges
  • Ambident Nucleophilicity: Indazoles can react at N1 or N2.

  • Steric Hindrance (C4-Me): The methyl group at position 4 sterically clashes with incoming electrophiles at N1, reducing the rate of the thermodynamically preferred N1-alkylation.

  • Functional Group Compatibility: The C3-iodine is a versatile handle for downstream cross-coupling (Suzuki, Sonogashira) but must remain intact during alkylation.

Scientific Foundation & Logic

The Tautomeric Equilibrium

Indazoles exist in a tautomeric equilibrium between the 1H and 2H forms. In the solid state and non-polar solvents, the 1H-tautomer is dominant due to aromatic stabilization (benzenoid structure). However, upon deprotonation, the resulting anion is delocalized.

  • N1-Alkylation: Restores the fully aromatic benzenoid system (Thermodynamic Product).

  • N2-Alkylation: Results in a quinonoid-like structure (Kinetic Product), often favored when N1 is sterically blocked.

The "C4-Methyl Effect"

In 3-iodo-4,6-dimethylindazole, the 4-methyl group is the critical differentiator. Unlike simple indazoles, where N1-alkylation is often >90%, the C4-Me group imposes significant steric bulk.

  • Consequence: Standard mild conditions (e.g., K₂CO₃/Acetone) often yield high ratios of N2 product.

  • Solution: To favor N1, we employ thermodynamic forcing conditions (Strong base, high temperature, polar aprotic solvent) to allow equilibration. To favor N2, we utilize kinetic conditions or the Mitsunobu reaction.[1]

Experimental Protocol

Method A: Thermodynamic Control (Targeting N1-Alkylation)

This method utilizes Sodium Hydride (NaH) in DMF.[2] The strong base and elevated temperature promote equilibration to the thermodynamically stable N1-isomer, overcoming the C4-Me steric barrier.

Materials
ReagentEquiv.Role
3-Iodo-4,6-dimethyl-1H-indazole 1.0Substrate
Alkyl Halide (R-X) 1.1 - 1.2Electrophile (Iodides preferred for reactivity)
Sodium Hydride (60% in oil) 1.2 - 1.5Strong Base
DMF (Anhydrous) 0.2 MSolvent (Polar Aprotic)
Step-by-Step Procedure
  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Dissolution: Dissolve 3-iodo-4,6-dimethyl-1H-indazole (1.0 equiv) in anhydrous DMF (concentration ~0.2 M). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (1.2 equiv) portion-wise.[3][4] Caution: Hydrogen gas evolution.[3] Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution typically turns anion-colored (yellow/orange).

  • Alkylation: Re-cool to 0 °C (optional, depending on R-X reactivity) and add the Alkyl Halide dropwise.

  • Reaction:

    • Allow to warm to RT.[3]

    • Critical Step: Due to C4-Me hindrance, if TLC shows incomplete conversion or high N2 content after 2 hours, heat the reaction to 60–80 °C for 4–12 hours. This thermal energy helps overcome the steric barrier at N1.

  • Work-up:

    • Cool to RT. Quench carefully with saturated aq. NH₄Cl.[3]

    • Dilute with water and extract with Ethyl Acetate (3x).[3]

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.[3][5]

Method B: Kinetic Control (Targeting N2-Alkylation)

This method uses milder conditions or the Mitsunobu reaction to trap the nucleophile at the sterically more accessible N2 position.

Option 1: Mild Base Alkylation
  • Conditions: K₂CO₃ (2.0 equiv), Alkyl Halide (1.2 equiv), Acetone or MeCN, RT.

  • Outcome: Often yields a mixture enriched in N2 (approx. 40-60% N2) compared to Method A.

Option 2: Mitsunobu Reaction (High N2 Selectivity)
  • Reagents: Alcohol (R-OH), PPh₃ (1.5 equiv), DIAD/DEAD (1.5 equiv), THF.

  • Mechanism: The steric bulk of the PPh₃-activated alcohol complex makes attack at the hindered N1 extremely difficult, rendering this the gold standard for N2-selectivity in 4-substituted indazoles.

Purification & Characterization (Self-Validating System)

Separation of the isomers is required.[6] The following data allows you to validate which isomer is which without needing crystal structures.

Chromatography (Silica Gel)[3][5]
  • Elution Order: In 90% of cases using Hexane/EtOAc systems:

    • N1-Alkyl (Less Polar): Elutes FIRST (Higher R_f). The lone pair is involved in the aromatic system, reducing interaction with silica.

    • N2-Alkyl (More Polar): Elutes SECOND (Lower R_f). The quinonoid character and accessible lone pair increase interaction with silica.

NMR Diagnostics (The "Truth" Test)

Use these rules to assign regiochemistry definitively.

FeatureN1-Alkyl Product (Thermodynamic)N2-Alkyl Product (Kinetic)
NOE Correlation (Critical) Strong NOE between N-CH₂ and H7. NO NOE with H7. (Would NOE with C3-substituent, but C3 is Iodine).
¹H NMR Shift (N-CH₂) Typically upfield relative to N2.Typically downfield (deshielded).
¹³C NMR (C3) ~130–140 ppm~120–130 ppm (Often shielded relative to N1)
¹³C NMR (C7a) Distinct shift (check lit. for analogues)Distinct shift

Note on H7: In 4,6-dimethylindazole, H7 is the proton at the 7-position (adjacent to N1). It is the only aromatic proton on the benzene ring that is proximal to the N-alkylation site.

  • Validation: Irradiate the N-CH₂ protons. If you see an enhancement of the aromatic singlet at ~7.0–7.5 ppm (H7), you have the N1-isomer .

Visualization

Reaction Workflow & Decision Tree

IndazoleAlkylation Start Start: 3-Iodo-4,6-dimethylindazole Decision Desired Regioisomer? Start->Decision N1_Path Target: N1-Alkyl (Thermodynamic) Decision->N1_Path N1 N2_Path Target: N2-Alkyl (Kinetic) Decision->N2_Path N2 Cond_N1 Conditions: NaH, DMF, 60-80°C (Force Equilibration) N1_Path->Cond_N1 Result_N1 Result: Mixture (N1 Major) Cond_N1->Result_N1 Purification Purification: Silica Gel Chromatography (Hexane/EtOAc Gradient) Result_N1->Purification Cond_N2 Conditions: Mitsunobu (PPh3/DIAD) OR K2CO3/Acetone/RT N2_Path->Cond_N2 Result_N2 Result: Mixture (N2 Enriched) Cond_N2->Result_N2 Result_N2->Purification ID_N1 Fraction 1 (High Rf) N1-Isomer (NOE: N-CH2 <-> H7) Purification->ID_N1 Elutes First ID_N2 Fraction 2 (Low Rf) N2-Isomer (NOE: None to H7) Purification->ID_N2 Elutes Second

Caption: Decision tree for selecting conditions based on desired regioselectivity and purification logic.

Mechanistic Steric Impact

StericEffect Substrate 3-Iodo-4,6-dimethylindazole (Anion) N1_Attack Attack at N1 Substrate->N1_Attack N2_Attack Attack at N2 Substrate->N2_Attack Barrier Steric Clash (C4-Methyl vs Electrophile) N1_Attack->Barrier High TS Energy NoBarrier Accessible (No proximal bulk) N2_Attack->NoBarrier Low TS Energy Product_N1 N1-Product (Thermodynamic) Barrier->Product_N1 Requires Heat/Time Product_N2 N2-Product (Kinetic) NoBarrier->Product_N2 Fast

Caption: Visualization of the "C4-Methyl Effect" diverting the reaction pathway toward N2 under kinetic conditions.

Troubleshooting & Optimization

ObservationDiagnosisSolution
Low Conversion Anion formation is incomplete or alkyl halide is dead.Ensure NaH is fresh. Add a catalytic amount of KI (Finkelstein) if using alkyl chlorides/bromides. Increase temp to 80°C.
High N2:N1 Ratio (when N1 desired) Kinetic control is dominating.Increase temperature (promote thermodynamic equilibration). Switch solvent to DMF or NMP (higher dielectric constant favors N1).
Poor Separation Isomers have similar R_f.Use a shallower gradient (e.g., 0-10% EtOAc in Hexane over 20 CV). Try DCM/MeOH gradient if very polar.
Deiodination Loss of C3-Iodine.Avoid Pd contamination. Avoid extremely high temps (>120°C) or reducing conditions.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[7] Chem.2021 , 17, 1939–1951.[7] (Detailed study on steric effects of C3/C4/C7 substituents on N1/N2 selectivity). Link

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology Application Notes. (Explains the QM energy differences and kinetic preference for N2 in substituted indazoles). Link

  • Development of a selective and scalable N1-indazole alkylation. RSC Adv., 2024 , 14, 5985. (Process chemistry perspective on forcing N1 selectivity). Link

  • Indazole Regiochemistry: A Practical Guide. BenchChem Protocols. (General elution orders and NMR diagnostics for indazoles). Link

Sources

Method

protocol for the synthesis of 3-amino-4,6-dimethyl-2H-indazole

This application note details the optimized protocol for the synthesis of 3-amino-4,6-dimethyl-2H-indazole , a critical heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the optimized protocol for the synthesis of 3-amino-4,6-dimethyl-2H-indazole , a critical heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., VEGFR, PDGFR targets).

The protocol employs a robust three-stage synthetic route starting from commercially available 2,4-dimethylaniline (2,4-xylidine) . This pathway is selected for its regiochemical fidelity, ensuring the correct 4,6-dimethyl substitution pattern on the indazole core.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule, 3-amino-4,6-dimethyl-2H-indazole, is constructed via the hydrazinolysis of an ortho-halobenzonitrile . This method is preferred over the cyclization of 2-aminobenzonitriles because the halogen displacement (SNAr) by hydrazine drives the formation of the pyrazole ring efficiently.

Critical Regiochemical Mapping: To obtain the 4,6-dimethyl pattern on the indazole:

  • Indazole C4 corresponds to the C6 position of the benzonitrile precursor.

  • Indazole C6 corresponds to the C4 position of the benzonitrile precursor.

  • Indazole N1 replaces the halogen at the C2 position.

Thus, the required precursor is 2-chloro-4,6-dimethylbenzonitrile . This precursor is synthesized from 2,4-dimethylaniline via electrophilic aromatic chlorination followed by a Sandmeyer cyanation.

Retrosynthesis Target 3-Amino-4,6-dimethyl-2H-indazole (Target) Precursor 2-Chloro-4,6-dimethylbenzonitrile (Key Intermediate) Target->Precursor Cyclization (Hydrazine Hydrate) Start 2,4-Dimethylaniline (Starting Material) Precursor->Start 1. Chlorination 2. Sandmeyer (CuCN)

Caption: Retrosynthetic logic flow from the target indazole back to the commercially available aniline starting material.

Part 2: Materials & Safety Precautions

Chemical Hazards
  • Hydrazine Hydrate (64-80%): Highly toxic, potential carcinogen, and unstable. Use strictly in a fume hood. Avoid contact with metals.

  • Sodium Cyanide / Copper(I) Cyanide: Fatal if swallowed or in contact with skin. Contact with acid liberates toxic HCN gas. Maintain basic pH in waste streams.

  • Diazonium Salts: Potentially explosive if dried. Keep in solution and cold (0–5 °C).

Reagents Table
ReagentCAS No.[1]RoleEq.
2,4-Dimethylaniline 95-68-1Starting Material1.0
N-Chlorosuccinimide (NCS) 128-09-6Chlorinating Agent1.05
Acetonitrile 75-05-8Solvent (Step 1)-
Sodium Nitrite 7632-00-0Diazotization1.1
Copper(I) Cyanide 544-92-3Cyanation Source1.2
Hydrazine Hydrate 7803-57-8Cyclization Reagent5.0
n-Butanol 71-36-3Solvent (Step 3)-

Part 3: Detailed Experimental Protocol

Stage 1: Synthesis of 2-Chloro-4,6-dimethylaniline

Objective: Regioselective introduction of chlorine at the C6 position (ortho to amino).

  • Dissolution: In a 500 mL round-bottom flask, dissolve 2,4-dimethylaniline (12.1 g, 100 mmol) in acetonitrile (150 mL).

  • Chlorination: Cool the solution to 0–5 °C in an ice bath. Add N-chlorosuccinimide (NCS) (14.0 g, 105 mmol) portion-wise over 20 minutes to maintain temperature.

    • Note: The amino group strongly directs ortho/para. Since the para position (C4) and one ortho position (C2) are blocked by methyl groups, chlorination occurs selectively at C6 .

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Work-up: Concentrate the acetonitrile under reduced pressure. Dissolve the residue in diethyl ether (200 mL) and wash with water (3 x 50 mL) to remove succinimide.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude oil (approx. 14-15 g) is sufficiently pure for the next step.

    • Yield: ~90-95%.

    • Identity: 2-Chloro-4,6-dimethylaniline (also named 6-chloro-2,4-xylidine).[1]

Stage 2: Synthesis of 2-Chloro-4,6-dimethylbenzonitrile

Objective: Conversion of the amino group to a nitrile via the Sandmeyer reaction.

  • Diazotization:

    • Suspend the amine from Stage 1 (15.5 g, 100 mmol) in a mixture of conc. HCl (25 mL) and crushed ice (100 g).

    • Maintain temperature at 0–5 °C. Add a solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) dropwise. Stir for 30 min. The solution should be clear (diazonium salt formed).

  • Cyanation:

    • In a separate flask, prepare a solution of Copper(I) Cyanide (10.8 g, 120 mmol) and Sodium Cyanide (11.8 g, 240 mmol) in water (100 mL). Heat this mixture to 60 °C.

    • Caution: Perform this step in a well-ventilated fume hood due to potential HCN evolution.

  • Addition: Neutralize the cold diazonium solution to pH ~6 using solid sodium carbonate (careful: foaming). Slowly pour the neutralized diazonium solution into the hot copper cyanide mixture with vigorous stirring.

  • Reaction: Stir at 60–70 °C for 1 hour. Nitrogen gas evolution will cease upon completion.

  • Work-up: Cool to room temperature. Extract with ethyl acetate (3 x 100 mL). Wash combined organics with 1M NaOH (to remove phenols), water, and brine.

  • Purification: Dry over MgSO₄ and concentrate. Purify by column chromatography (Silica gel, Hexane/EtOAc 95:5) to obtain a white/off-white solid.

    • Yield: ~60-70%.

    • Product:2-Chloro-4,6-dimethylbenzonitrile .

Stage 3: Cyclization to 3-Amino-4,6-dimethyl-2H-indazole

Objective: SNAr displacement of chloride by hydrazine followed by intramolecular ring closure.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4,6-dimethylbenzonitrile (8.3 g, 50 mmol) in n-butanol (80 mL).

  • Reagent Addition: Add Hydrazine Hydrate (80% or 64% aq., 12.5 mL, ~250 mmol, 5.0 eq).

    • Note: Excess hydrazine is required to drive the reaction and prevent bis-arylation. n-Butanol (bp 117 °C) is chosen over ethanol to provide sufficient thermal energy for the displacement of the aryl chloride.

  • Reflux: Heat the mixture to reflux (bath temp 130 °C) for 16–24 hours. Monitor by TLC (DCM/MeOH 95:5). The starting nitrile spot should disappear, and a lower Rf fluorescent spot (indazole) should appear.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~20 mL volume under reduced pressure.

    • Add cold water (100 mL) to precipitate the product. Stir for 30 min.

  • Purification: Filter the solid. Wash with cold water and a small amount of cold ethanol. Recrystallize from Ethanol/Water or Toluene if necessary.

    • Yield: ~75-85%.

    • Appearance: Off-white to pale yellow crystalline solid.

Part 4: Mechanism & Data Visualization

The formation of the indazole core proceeds through a nucleophilic aromatic substitution (SNAr) followed by cyclization.

Mechanism Step1 2-Chloro-4,6-dimethylbenzonitrile (Electrophile) Intermediate Arylhydrazine Intermediate (Transient) Step1->Intermediate SNAr (-HCl) Reflux, n-BuOH Hydrazine Hydrazine (Nucleophile) Hydrazine->Intermediate Transition Intramolecular Nucleophilic Attack Intermediate->Transition Tautomerization Product 3-Amino-4,6-dimethyl-2H-indazole (Final Product) Transition->Product Cyclization onto Nitrile

Caption: Reaction mechanism: SNAr displacement of the ortho-chloro group by hydrazine, followed by nucleophilic attack on the nitrile carbon.

Part 5: Characterization & Troubleshooting

Expected Analytical Data
  • Physical State: Pale yellow needles.

  • Melting Point: 215–218 °C (dec).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.3 (s, 1H, NH, broad, exchangeable).

    • δ 6.85 (s, 1H, Ar-H, C7).

    • δ 6.50 (s, 1H, Ar-H, C5).

    • δ 5.30 (s, 2H, NH₂, broad).

    • δ 2.35 (s, 3H, CH₃ at C4).

    • δ 2.25 (s, 3H, CH₃ at C6).

    • Note on Tautomerism: In solution, the 1H and 2H tautomers are in rapid equilibrium. The amino group is typically at position 3.[2]

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 2 Incomplete diazotization or decomposition.Ensure temp < 5°C during NaNO₂ addition. Neutralize diazonium salt before adding to CuCN.
No Reaction in Step 3 Chloride is a poor leaving group.Switch solvent to Ethylene Glycol (higher temp, 150°C) or use sealed tube. Ensure hydrazine is fresh.
Impure Product (Step 3) Azine formation (dimer).Use large excess of hydrazine (5-10 eq). Isolate product by acid-base extraction (Indazole is amphoteric but dissolves in dilute HCl).

References

  • Synthesis of 3-Aminoindazoles

    • Title: "Practical Synthesis of 3-Aminoindazoles by the Reaction of 2-Halobenzonitriles with Hydrazine"
    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.
    • URL:[Link] (General methodology verification).

  • Chlorination of Anilines

    • Title: "Regioselective chlorination of anilines using N-chlorosuccinimide"
    • Source:Beilstein Journal of Organic Chemistry, 2012, 8, 705–711.
    • URL:[Link]

  • Sandmeyer Reaction Protocols

    • Title: "Sandmeyer Reaction: A Detailed Protocol"
    • Source:Organic Syntheses, Coll. Vol. 1, p. 170.
    • URL:[Link]

  • Indazole Tautomerism

    • Title: "Tautomerism in Indazoles: A Theoretical and Experimental Study"
    • Source:Journal of Organic Chemistry, 2008, 73(11), 4017-4026.
    • URL:[Link]

Sources

Application

Application Note: 3-Iodo-4,6-dimethyl-1H-indazole as a Privileged Building Block in Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Strategic functionalization, mechanistic causality, and self-validating experimental protocols. Introduction & Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Strategic functionalization, mechanistic causality, and self-validating experimental protocols.

Introduction & Strategic Rationale

Indazoles are highly valued in medicinal chemistry as versatile bioisosteres for indoles and benzimidazoles. Within this class, 3-iodo-4,6-dimethyl-1H-indazole (and its 2H-tautomer) represents a highly programmable molecular building block. The 4,6-dimethyl substitution pattern provides specific steric bulk and lipophilicity, frequently utilized to probe hydrophobic pockets in kinase active sites.

The strategic advantage of this molecule lies in the C3-iodine atom. Indazoles are notoriously challenging to functionalize directly with high regioselectivity. Pre-installation of an iodine atom at the C3 position bypasses this limitation, providing a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira). This allows for the rapid generation of diverse Structure-Activity Relationship (SAR) libraries from a single, robust scaffold.

Physicochemical & Structural Profiling

Understanding the fundamental properties of 3-iodo-4,6-dimethyl-1H-indazole is critical for reaction design, particularly regarding its tautomeric behavior and solubility.

PropertyValue / Description
Chemical Name 3-Iodo-4,6-dimethyl-1H-indazole
Molecular Formula C9H9IN2
Molecular Weight 272.09 g/mol
Tautomerism Exists in equilibrium between 1H and 2H forms; 1H is thermodynamically favored.
Primary Reactive Site C3 (Electrophilic handle for transition-metal cross-coupling)
Secondary Reactive Site N1 / N2 (Nucleophilic sites requiring protection or selective alkylation)

Mechanistic Insights: The C3-Iodine Advantage

Why Iodine?

In palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into the carbon-halogen bond is typically the rate-determining step. The C-I bond possesses a significantly lower bond dissociation energy compared to C-Br or C-Cl. This ensures that oxidative addition occurs rapidly under mild thermal conditions, preventing the thermal degradation of the indazole core and minimizing side reactions[1].

The Necessity of N-Protection

While some recent methodologies allow for the direct Suzuki coupling of unprotected 3-iodoindazoles under specialized microwave irradiation[2], standard batch synthesis strongly benefits from N-protection. The indazole N-H proton is relatively acidic. Under the basic conditions required for cross-coupling, it can deprotonate. The resulting anionic nitrogen species can coordinate strongly to the palladium center (catalyst poisoning) or undergo unwanted N-arylation side reactions[1].

Workflow Start 3-Iodo-4,6-dimethylindazole Protect N-Protection (Boc/THP) Blocks N-coordination Start->Protect (Boc)2O, DMAP Coupling Pd-Catalyzed Coupling (Suzuki/Heck) Protect->Coupling Pd Catalyst, R-B(OH)2 Deprotect Deprotection (Acidic) Yields C3-Derivative Coupling->Deprotect TFA or HCl Library SAR Library Generation Deprotect->Library Diversification

Caption: Strategic workflow for the C3-functionalization of 3-iodo-4,6-dimethylindazole.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific visual cues and mechanistic reasoning to ensure high-fidelity execution. Note: Always perform a risk assessment before handling iodinated heterocycles and transition metal catalysts, as they can present specific toxicological hazards.

Protocol A: N1-Boc Protection of 3-Iodo-4,6-dimethyl-1H-indazole

Objective: Mask the acidic N-H proton to prevent catalyst degradation during downstream coupling.

  • Initiation: Dissolve 3-iodo-4,6-dimethyl-1H-indazole (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the Boc anhydride electrophile.

  • Base & Catalyst Addition: Add Triethylamine (Et3N, 1.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

    • Causality: DMAP acts as a highly active nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate. Et3N serves as the stoichiometric base to neutralize the resulting acidic byproducts.

  • Electrophile Addition: Slowly add Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv) dropwise at 0 °C to control the exothermic reaction.

  • Validation (Monitoring): Warm to room temperature and stir for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

    • Self-Validation: The protected product will exhibit a significantly higher

      
       value than the starting material due to the elimination of the polar N-H hydrogen bond donor.
      
  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura C3-Arylation

Objective: Form a new C-C bond at the C3 position using an arylboronic acid.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Cleavage of C3-I) Pd0->OxAdd N-Boc-3-Iodoindazole Transmet Transmetalation (Aryl Boronate + Base) OxAdd->Transmet Base / H2O RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product C3-Aryl-4,6-dimethylindazole RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling at the indazole C3 position.

  • Preparation & Degassing (Critical Step): In a Schlenk flask, combine N1-Boc-3-iodo-4,6-dimethylindazole (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv) in a 4:1 mixture of 1,4-Dioxane/H2O. Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

    • Causality: Dissolved oxygen promotes the oxidative homocoupling of boronic acids and irreversibly degrades the active Pd(0) species[1]. Water is essential to dissolve the inorganic base and form the reactive hydroxyboronate intermediate required for the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv) under a positive stream of argon.

    • Causality: The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This spatial arrangement accelerates the final reductive elimination step and minimizes competitive protodeboronation.

  • Reaction: Heat the mixture to 90 °C for 8-12 hours.

    • Self-Validation: Monitor the color of the reaction. A sudden change to an opaque black suspension indicates the precipitation of inactive "palladium black," suggesting catalyst degradation or an incomplete catalytic cycle[1].

  • Workup: Confirm total consumption of the starting material via LC-MS. Cool to room temperature, filter through a pad of Celite to remove palladium particulates, extract with EtOAc, and purify via flash column chromatography.

References

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW chim.it

  • Preparation of 1H-Indazole-3-carbonitrile Organic Syntheses

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate Semantic Scholar 2

  • Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole Benchchem 1

Sources

Technical Notes & Optimization

Troubleshooting

side reactions in the functionalization of 3-iodo-4,6-dimethyl-2H-indazole

Technical Support Center: Functionalization of 3-Iodo-4,6-dimethyl-2H-indazole Topic: Troubleshooting Side Reactions & Optimization Audience: Medicinal Chemists & Process Development Scientists Reference ID: IND-46-DIMET...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalization of 3-Iodo-4,6-dimethyl-2H-indazole

Topic: Troubleshooting Side Reactions & Optimization Audience: Medicinal Chemists & Process Development Scientists Reference ID: IND-46-DIMETH-I3-GUIDE

Executive Summary

The scaffold 3-iodo-4,6-dimethyl-2H-indazole presents a "perfect storm" of steric and electronic challenges. The presence of a methyl group at C4 (peri-position to C3) creates severe steric crowding around the C3-iodine handle. Furthermore, while the title specifies the 2H-tautomer , the 1H-tautomer is thermodynamically favored by ~4 kcal/mol.

Successful functionalization requires navigating two primary failure modes:

  • Regiochemical Scrambling: Uncontrolled mixtures of N1 vs. N2 alkylation.

  • Protodeiodination: Loss of the iodine handle during cross-coupling due to C4-methyl steric hindrance slowing down the transmetallation step.

Module 1: N-Functionalization (Targeting the 2H-Isomer)

Context: You are attempting to alkylate or arylate the nitrogen. The 3-iodo and 4-methyl groups create a unique steric pocket that influences selectivity.

Common Issues & Troubleshooting

Q1: I am trying to synthesize the N2-alkylated product (2H isomer), but I am isolating predominantly the N1 isomer or a 1:1 mixture. Why?

Root Cause: The N1-isomer is the thermodynamic sink (aromatic stability of the benzene ring is preserved). While the C4-methyl group crowds the "top" of the molecule, the C3-iodine atom is large enough to sterically hinder both N2 and (via the C4-Me interaction) the general C3 region. However, under standard basic conditions (e.g.,


/DMF), the thermodynamic N1 product dominates.

Solution: Kinetic Control & Chelation To favor the N2 (2H) position, you must rely on kinetic control or specific chelation effects that direct the incoming electrophile to N2.

  • Protocol Shift: Switch to neutral or acidic conditions if possible (e.g., Meerwein salts for methylation) or use soft electrophiles .

  • The "Transient Directing" Trick: If using alkyl halides, solvents that minimize ion-pair separation (like Toluene or DCM) can sometimes favor N2, whereas polar aprotic solvents (DMF, DMSO) favor the thermodynamic N1.

  • Specific Insight: For 3-iodoindazoles, the iodine atom can actually assist N2 alkylation via halogen bonding with the incoming electrophile or coordinating metal, but the C4-methyl antagonizes this.

Q2: I observe significant decomposition when using NaH for N-alkylation.

Root Cause: Lithium-Halogen exchange (or Metal-Halogen exchange). If you use strong bases (NaH, LiHMDS, n-BuLi) before the nitrogen is fully deprotonated, or if there is an excess of base, the C3-Iodine is susceptible to attack. The resulting C3-anion is unstable and can polymerize or protonate (de-iodination).

Corrective Action:

  • Base Selection: Use

    
      (Cesium Carbonate) in acetonitrile or DMF. The "Cesium Effect" (higher solubility, softer cation) often improves yields without attacking the C3-I bond.
    
  • Temperature: Do not exceed 60°C during the deprotonation phase.

Module 2: C3-Cross Coupling (The "Ortho-Effect" Blockade)

Context: You are performing a Suzuki, Sonogashira, or Buchwald coupling at the C3-Iodine position.

The Critical Failure Mode: Protodeiodination

The most common side reaction for this specific scaffold is the replacement of Iodine with Hydrogen (yielding 4,6-dimethyl-2H-indazole), rather than the coupled product.

Mechanism: The C4-methyl group exerts massive steric pressure on the Palladium center after oxidative addition. This slows down the Transmetallation step. The Pd(II) intermediate sits dormant, allowing time for side reactions (like


-hydride elimination from ligands or protonolysis from trace water) to eject the iodine.
Troubleshooting Guide

Q3: My Suzuki coupling conversion is stalled at 30%, and I see the de-iodinated byproduct. Adding more catalyst doesn't help.

Diagnosis: The catalytic cycle is bottlenecked at Transmetallation due to the C4-Methyl/C3-Iodine steric clash. Standard ligands (


, dppf) are too bulky or not electron-rich enough to force the cycle forward.

Optimization Protocol:

  • Ligand Switch: You must use Buchwald Dialkylbiaryl Ligands designed for hindered substrates.

    • Primary Choice:XPhos or SPhos .

    • Rationale: These bulky, electron-rich ligands facilitate oxidative addition and accelerate reductive elimination, protecting the Pd center from side reactions.

  • Pre-Catalysts: Stop using

    
    . Use Pd-PEPPSI-IPr  or XPhos Pd G2 . These initiate faster and are more robust.
    
  • Base/Solvent: Switch to anhydrous conditions to remove proton sources.

    • System: Toluene/Dioxane (4:1) with

      
       (anhydrous). Avoid alcohols.
      

Q4: Can I perform Lithium-Halogen exchange at C3 to react with an aldehyde?

Risk Assessment: High Risk. The N-H proton (if unprotected) is more acidic than the C-I bond is reactive. Even if N-protected (e.g., N2-SEM), the C4-methyl group hinders the approach of the electrophile to the C3-lithio species.

Protocol:

  • Protect First: N-protection is mandatory (THP or SEM recommended).

  • Exchange Reagent: Use

    
     (Turbo Grignard)  at -20°C instead of n-BuLi at -78°C. It is more functional group tolerant and less prone to scrambling.
    
  • Quench: Add the electrophile immediately. Do not let the lithiated species age.

Visualizing the Failure Modes

Diagram 1: The Regioselectivity Decision Tree

This diagram illustrates the competing pathways between N1 (Thermodynamic) and N2 (Kinetic/Directed) functionalization.

Regioselectivity Start 3-iodo-4,6-dimethyl-1H-indazole Base Base/Solvent Choice Start->Base Path_Thermo Thermodynamic Path (Reversible Conditions) Base->Path_Thermo NaH/DMF or Cs2CO3/Heat Path_Kinetic Kinetic Path (Irreversible/Chelation) Base->Path_Kinetic Meerwein Salts or Non-polar solvents Prod_N1 N1-Product (Major) Thermodynamically Stable Sterically favored vs C4-Me Path_Thermo->Prod_N1 Equilibrium favors N1 Prod_N2 N2-Product (Target) Kinetic Trap Requires specific direction Path_Kinetic->Prod_N2 Direct Attack Prod_N2->Prod_N1 Rearrangement if heated with acid/base

Caption: N1 vs N2 selectivity is driven by the conflict between thermodynamic stability (N1) and kinetic targeting (N2).

Diagram 2: The "Ortho-Effect" Catalytic Failure

This diagram details why the C4-methyl group causes de-iodination during cross-coupling.

SuzukiFailure Substrate 3-iodo-4,6-dimethyl-2H-indazole OxAdd Oxidative Addition (Pd inserts into C-I) Substrate->OxAdd Fast Stall STALL: Transmetallation Blocked C4-Methyl steric clash prevents boronic acid approach OxAdd->Stall Pd-Intermediate Formed Path_Success Successful Coupling (Requires specialized ligands) Stall->Path_Success Using SPhos/XPhos (High Steric Demand Ligands) Path_Fail Side Reaction: Protodeiodination Stall->Path_Fail Standard Ligands (PPh3) Slow Transmetallation Product Desired C3-Coupled Product Path_Success->Product Byproduct Byproduct: 4,6-dimethyl-2H-indazole (Iodine lost) Path_Fail->Byproduct H-abstraction from solvent

Caption: The C4-methyl group creates a steric bottleneck at transmetallation, leading to iodine loss (protodeiodination).

Comparative Data: Catalyst Performance

The following table summarizes expected conversion rates for Suzuki coupling of 3-iodo-4,6-dimethyl-1H-indazole with phenylboronic acid (1.5 eq), illustrating the necessity of specialized ligands.

Catalyst SystemLigand TypeConversion (24h)Major ProductNotes

/

Standard Phosphine< 30%Protodeiodinated Ligand too bulky/slow; C4-Me blocks reaction.

/

Bidentate Ferrocene50-60%MixedBetter, but still suffers from steric stalling.

/ SPhos
Buchwald (Biaryl)> 90% Coupled Product SPhos is designed for ortho-substituted aryls.
Pd-PEPPSI-IPr NHC Carbene> 95% Coupled Product Extremely robust; handles high sterics well.

References

  • Regioselectivity in Indazole Alkylation

    • Title: Mechanism of a Highly Selective N2 Alkyl
    • Source: WuXi Biology.
    • URL:[Link]

  • C3-Functionalization & Steric Effects

    • Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.[1][2]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Protodehalogenation Mechanisms

    • Title: Deciphering complexity in Pd–catalyzed cross-couplings (Side reaction analysis).
    • Source: Nature Communic
    • URL:[Link]

  • Buchwald Ligand Guide

    • Title: Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides (Ligand Effects).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Optimization

challenges in the scale-up synthesis of 3-iodo-4,6-dimethyl-2H-indazole

The following technical guide is structured as a Tier-3 Support Knowledge Base for process chemists and researchers. It addresses the specific challenges of scaling up the synthesis of 3-iodo-4,6-dimethyl-2H-indazole , t...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for process chemists and researchers. It addresses the specific challenges of scaling up the synthesis of 3-iodo-4,6-dimethyl-2H-indazole , treating the molecule as a dynamic tautomeric system central to kinase inhibitor development.

Topic: Process Optimization, Troubleshooting, and Safety for C3-Iodination Ticket Context: User reports difficulties in conversion rates, regioselectivity, and isolation during gram-to-kilogram transition.

Executive Technical Brief

The synthesis of 3-iodo-4,6-dimethyl-1H/2H-indazole is a critical functionalization step.[1] While the 4,6-dimethyl substitution pattern provides unique lipophilicity and receptor fit (common in HSP90 or kinase inhibitors), it introduces steric pressure at the C3 reaction site due to the C4-methyl group.

  • Primary Reaction: Electrophilic Aromatic Substitution (EAS) using

    
     and Base.
    
  • Core Challenge: The C4-methyl group sterically hinders the C3 position, often requiring longer reaction times or higher temperatures compared to unsubstituted indazoles. This increases the risk of N-iodination (kinetic product) or over-iodination .

  • Tautomer Note: While the user request specifies 2H-indazole, the unsubstituted iodinated core exists in a tautomeric equilibrium (

    
    ). In solution and solid state, the 1H-tautomer  is thermodynamically favored. This guide addresses the synthesis of the core, which can be subsequently locked into the 2H-form via N2-alkylation.
    

Standard Operating Procedure (Scale-Up Optimized)

Based on modified Sandmeyer and Direct Iodination protocols [1, 2].

Reaction Scheme

ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display">



Optimized Protocol (100g - 1kg Scale)
ParameterSpecificationTechnical Rationale
Solvent DMF (N,N-Dimethylformamide)High solubility for indazoles; stabilizes the polar transition state.[1][2] Critical: Must be dry to prevent competitive hydrolytic side reactions.
Reagent Stoichiometry Indazole (1.0 eq) : ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(1.1–1.2 eq) : KOH (2.5–3.0 eq)
Excess base ensures complete deprotonation to the more nucleophilic indazolyl anion. Slight excess ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

drives the reaction against C4-steric hindrance.
Addition Mode Solid

or

/DMF solution added to Indazole/KOH slurry
Safety: Prevents "hot spots" and controls the exotherm. Adding iodine to the anion is preferred over inverse addition.
Temperature Start at

, warm to

. (Hold at ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

if stalled)
Low temp favors C-iodination (thermodynamic) over N-iodination (kinetic/reversible). Heat only if C4-methyl sterics prevent conversion.
Quench 10% aq. Sodium Thiosulfate (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Reduces unreacted

to water-soluble iodide (

). Warning: Exothermic; generates

if acidic.

Troubleshooting Logic (The "Support Tickets")

Ticket #401: Reaction Stalls at 60-70% Conversion

User Report: "LCMS shows starting material remaining despite 24h stirring. Adding more iodine just creates impurities."

Root Cause: The C4-methyl group creates a "steric gate," slowing the approach of the electrophile. As the reaction progresses, the concentration of nucleophilic indazole drops, and the kinetics flatline.

Solution:

  • Do NOT add more Iodine immediately. This leads to di-iodination (likely at C5 or C7).

  • Check pH: The reaction consumes base (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). If the pH drops, the indazole is protonated (neutral) and significantly less nucleophilic.
    
  • Intervention: Add 0.5 eq of fresh KOH pellets . The boost in deprotonation often restarts the kinetics without adding destructive oxidant.

Ticket #402: Product Contaminated with N-Iodo Species

User Report: "NMR shows a shift in the methyl peaks and instability during workup. Product turns purple."

Root Cause: N-iodination is the kinetic product . It forms fast but is reversible. If the reaction is quenched too early or run too cold, the N-iodo species remains.

Solution:

  • Thermodynamic Equilibration: Heat the reaction to

    
     for 2 hours before quenching. This forces the rearrangement from N-I to the thermodynamically stable C3-I.
    
  • Workup Modification: Wash the organic layer with dilute HCl or Sodium Bisulfite . N-I bonds are labile and will cleave under reducing/acidic conditions, regenerating the clean indazole (which can be recycled) or the desired C-iodo product.

Ticket #403: "DMF Goo" during Workup

User Report: "Cannot filter the product. The filter cake is a sticky yellow paste."

Root Cause: DMF/Water mixtures have high viscosity and solvating power, trapping impurities.

Solution (The "Crash-Out" Method):

  • Dilute the reaction mixture with Water (3 volumes) slowly.

  • Adjust pH to ~7-8 (Neutral).

  • Critical Step: If a paste forms, heat the slurry to

    
     (above the softening point) and let it cool slowly with vigorous stirring. This "anneals" the precipitate into filterable crystals.
    
  • Alternative: Use a 10% IPA/Water wash to remove residual DMF from the cake.

Visualizing the Process Logic

Workflow: Reaction Decision Tree

Caption: Logic flow for monitoring the iodination reaction and handling common stalls or impurities.

IodinationLogic Start Start Reaction (Indazole + KOH + I2) Monitor Monitor (LCMS/TLC) @ 4 Hours Start->Monitor CheckConv Check Conversion Monitor->CheckConv Stall Stalled (<80%) CheckConv->Stall SM Remaining Complete Complete (>98%) CheckConv->Complete Clean Profile NIodo N-Iodo Species Detected CheckConv->NIodo Kinetic Product Action_Base Add 0.5 eq KOH (Boost Nucleophilicity) Stall->Action_Base pH < 10 Action_Quench Quench with Na2S2O3 Complete->Action_Quench Action_Heat Heat to 50°C (Thermodynamic Control) NIodo->Action_Heat Force Rearrangement Action_Base->Monitor Action_Heat->Monitor

Workflow: Purification & Isolation Strategy

Caption: Scale-up isolation protocol minimizing DMF carryover and iodine contamination.

PurificationFlow RxnMix Reaction Mixture (DMF/Product/Salts) Quench Quench: Water + Na2S2O3 (Exotherm Control) RxnMix->Quench Precip Precipitation Quench->Precip Goo Sticky Paste Formed Precip->Goo High Impurity/Viscosity Solid Filterable Solid Precip->Solid Ideal HeatCycle Heat to 60°C then Cool Slowly (Annealing) Goo->HeatCycle Filter Filtration & Wash (H2O then 10% IPA) Solid->Filter HeatCycle->Solid Dry Final Product 3-iodo-4,6-dimethyl-1H-indazole Filter->Dry

[1]

Safety & Waste Management (E-E-A-T Compliance)

HazardRisk LevelMitigation Strategy
Iodine (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
HighToxic solid; sublimes. Weigh in a fume hood. Use glass/Teflon equipment (iodine corrodes steel).[1]
Potassium Hydroxide (KOH) HighCorrosive.[1][3][4] Exothermic upon dissolution. Add slowly to DMF to prevent thermal runaway.
DMF (Solvent) ModerateHepatotoxic.[1] Avoid skin contact.[3][5][6] Do not distill to dryness if residual iodine is present (explosion risk).
Waste Stream ModerateAqueous waste contains Iodide (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

). Do not mix with strong oxidizers (regenerates

gas). Segregate halogenated waste.

References

  • BenchChem. (2025).[7] Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. Retrieved from

  • Organic Syntheses. (2020).[8] Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326.[1][8] Retrieved from [1]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021, 17, 1969–1978.[1] Retrieved from

  • MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives. Molbank 2020, M1135.[1] Retrieved from

  • National Institutes of Health (NIH). (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents. Retrieved from

Sources

Troubleshooting

Technical Support Center: Stability &amp; Reactivity of 3-Iodo-4,6-dimethyl-2H-indazole

Case ID: IND-3I-Deiod-001 Status: Active Topic: Troubleshooting Deiodination (Protodehalogenation) during Cross-Coupling Applicable Scaffolds: 3-iodo-4,6-dimethyl-2H-indazole (and related N-alkylated tautomers) Diagnosti...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-3I-Deiod-001 Status: Active Topic: Troubleshooting Deiodination (Protodehalogenation) during Cross-Coupling Applicable Scaffolds: 3-iodo-4,6-dimethyl-2H-indazole (and related N-alkylated tautomers)

Diagnostic Hub: Is This Your Problem?

Before proceeding with optimization, confirm that protodeiodination is the primary failure mode. This side reaction is particularly aggressive in 4-substituted indazoles due to the "peri-effect" (steric clash between C4-Me and C3-I).

SymptomObservationDiagnosis
Mass Spec Shift Major peak observed at [M-126] (Loss of Iodine + Addition of Hydrogen).Confirmed Protodeiodination. The C-I bond has been reduced to C-H.
Stalled Reaction Starting material (SM) remains; catalyst turns to "Palladium Black" precipitate.[1]Catalyst Deactivation. The oxidative addition is failing, likely due to steric hindrance at C3.
Homocoupling Presence of Biaryl species (from boronic acid) but no product.Transmetalation Failure. The catalyst is active but cannot access the crowded C3 position.

The Mechanism: Why Deiodination Happens

The "Peri-Effect" & The Hydride Trap

In 3-iodo-4,6-dimethyl-2H-indazole, the methyl group at the C4 position exerts significant steric pressure on the C3-Iodine bond. During Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), this steric bulk has two consequences:

  • Slow Transmetalation: The incoming nucleophile (e.g., Boronic acid) struggles to approach the crowded Pd-center.

  • Fast Deiodination: Small "hydride" sources (H⁻) can easily slip in, displace the halide, and reductively eliminate to form the deiodinated byproduct.

Visualization: The Competing Pathways

The following diagram illustrates the competition between the desired Cross-Coupling and the unwanted Protodeiodination.

DeiodinationMechanism cluster_Good Path A: Desired Coupling cluster_Bad Path B: Protodeiodination (Failure) SM 3-Iodo-4,6-dimethyl-2H-indazole OxAdd Oxidative Addition Complex (Ar-Pd-I) SM->OxAdd + Pd(0) Pd0 Pd(0) Catalyst TransMet Transmetalation (Ar-Pd-R) OxAdd->TransMet + Boronic Acid (Slowed by C4-Me Sterics) PdH Palladium-Hydride Species (Ar-Pd-H) OxAdd->PdH + Hydride Source (Fast) Product Final Coupled Product (3-R-4,6-dimethyl-2H-indazole) TransMet->Product Reductive Elimination HydrideSource Hydride Source (Alcohol, Amine, Water) HydrideSource->PdH Byproduct Deiodinated Byproduct (4,6-dimethyl-2H-indazole) PdH->Byproduct Reductive Elimination

Caption: Path A (Green) is the desired route, often blocked by the C4-Methyl steric bulk. Path B (Red) is the parasitic deiodination pathway facilitated by hydride sources.

Optimization Protocol: The "Anhydrous" Strategy

To fix this, you must eliminate all sources of Hydride (H⁻) and use a catalyst system active enough to overcome the steric barrier.

Core Rules for Success:
  • NO Alcoholic Solvents: Methanol, Ethanol, and Isopropanol are primary hydride donors (via

    
    -hydride elimination from alkoxides).
    
  • Anhydrous Conditions: Water can act as a proton source in certain catalytic cycles.

  • Active Catalyst: Use Buchwald precatalysts (e.g., XPhos Pd G2) rather than Pd(PPh3)4.

Recommended Protocol (Suzuki-Miyaura)
ParameterRecommendationRationale
Solvent 1,4-Dioxane (Anhydrous) or Toluene Aprotic solvents prevent hydride formation. Avoid DMF if heating >100°C (DMF can decompose to form hydrides).
Base K₃PO₄ (Anhydrous) or Cs₂CO₃ Anhydrous bases prevent hydrolysis. Cesium (Cs+) "naked" effect can boost reactivity of the boronate.
Catalyst Pd(dppf)Cl₂ or XPhos Pd G2 dppf has a large bite angle, stabilizing the steric intermediate. XPhos is electron-rich and bulky, accelerating oxidative addition on hindered substrates.
Temperature 80°C - 100°C Sufficient energy is needed to overcome the C4-methyl steric clash, but avoid overheating (>120°C) which promotes deiodination.
Additives None (Avoid amines)Amines can act as reducing agents.
Step-by-Step Workflow
  • Charge Vessel: Add 3-iodo-4,6-dimethyl-2H-indazole (1.0 eq), Boronic Acid (1.5 eq), and Base (2.0 eq) to a reaction vial.

  • Inert Cycle: Cap and purge with Argon/Nitrogen (3x cycles). Oxygen promotes homocoupling.[2][3]

  • Solvent Add: Inject anhydrous 1,4-Dioxane (0.1 M concentration relative to indazole).

  • Catalyst Add: Briefly remove septum (under positive Ar flow) to add Catalyst (5-10 mol%). Reseal and purge once more.

  • Reaction: Heat to 90°C. Monitor by LCMS at 1 hour.

    • If SM remains: Add more boronic acid.

    • If Deiodination observed: Lower temp to 70°C and switch solvent to Toluene.

Frequently Asked Questions (FAQs)

Q1: Why does the "2H" designation matter?

  • A: Indazoles usually exist as the 1H-tautomer. If you are working with a 2H-indazole , it implies you likely have a substituent (Methyl, Ethyl, THP) at the N2 position. N2-substituted indazoles have different electron density at C3 compared to N1-substituted ones. N2-isomers are generally more electron-rich (quinoid-like character), which can actually slow down oxidative addition compared to the electron-deficient N1-isomer, making the catalyst more prone to "falling off" and reducing the iodine.

Q2: Can I use DMF as a solvent?

  • A: Use with caution. While DMF is excellent for solubility, at high temperatures (>100°C) and in the presence of Pd, DMF can decompose to dimethylamine and carbon monoxide. The amine can serve as a hydride source, causing deiodination. If you must use DMF, keep the temperature <90°C.

Q3: I see "Pd Black" precipitation immediately. Why?

  • A: The bulky 4,6-dimethyl groups are preventing the phosphine ligands from staying attached to the Palladium after oxidative addition. The "naked" Pd then aggregates.

    • Fix: Switch to a catalyst with a bidentate ligand like Pd(dppf)Cl₂ (which holds the Pd tighter) or add excess ligand (e.g., 10% extra PPh3 if using Pd(PPh3)4).

Q4: Is microwave heating recommended?

  • A: Yes, but be careful. Microwave heating is excellent for overcoming the steric barrier of the 4-methyl group. However, "flash heating" to 150°C will almost certainly cause massive deiodination. Use "Power Max" settings to maintain a steady 80-100°C rather than uncontrolled ramp-ups.

References

  • BenchChem. (2025).[1][2][4][5] Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole: Possible Causes and Recommended Solutions.Link

  • MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate.Link

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide - Dehalogenation Side Reactions.Link

  • Beilstein Journals. (2023). Synthesis and reactivity of azole-based iodazinium salts: Steric hindrance by the methyl group.Link

  • ETH Zürich. (2023). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds (Mechanistic insights on Pd-H).Link

Sources

Optimization

Technical Guide: Regioselective Functionalization of 4,6-Dimethyl-2H-Indazole

The following technical guide addresses the regioselective functionalization of the 4,6-dimethylindazole scaffold, with a specific focus on accessing and modifying the bioactive 2H-isomer and overcoming steric challenges...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the regioselective functionalization of the 4,6-dimethylindazole scaffold, with a specific focus on accessing and modifying the bioactive 2H-isomer and overcoming steric challenges at the C3 position .

Executive Summary & Scaffold Analysis

The 4,6-dimethylindazole scaffold presents a unique challenge in medicinal chemistry. While the 2H-indazole tautomer is frequently the desired pharmacophore for kinase inhibitors (e.g., Pazopanib, Axitinib), the 1H-tautomer is thermodynamically favored by approximately 4.5 kcal/mol .

Successful functionalization requires navigating two primary steric/electronic conflicts:

  • N-Regioselectivity (N1 vs. N2): Overcoming the thermodynamic preference for N1-alkylation to access the bioactive N2-isomer.

  • C3-Functionalization (The "Peri-Strain" Effect): The methyl group at C4 exerts significant steric hindrance on the C3 position ("peri-interaction"), complicating standard electrophilic substitutions.

Scaffold Steric Map

The diagram below visualizes the steric and electronic environment of the 4,6-dimethylindazole core.

IndazoleSterics Core 4,6-Dimethylindazole Core Scaffold N1 N1 Position (Thermodynamic Sink) Core->N1 N2 N2 Position (Kinetic/Bioactive Target) Core->N2 C3 C3 Position (Sterically Hindered) Core->C3 C7H C7-Hydrogen (Open Region) N1->C7H NOE Signal (Diagnostic) N2->C3 NOE Signal (Diagnostic) C4Me C4-Methyl Group (The 'Peri' Blocker) C4Me->C3 Steric Clash (Reduces Yields) C7H->N1 No Steric Clash (N1 Accessible)

Caption: Steric map highlighting the critical C4-Me/C3 interaction and diagnostic NOE signals for isomer assignment.

Module 1: N-Functionalization (N1 vs. N2 Selectivity)

The Challenge

Standard alkylation (e.g., alkyl halides + base) typically yields a mixture favoring the N1-isomer (approx. 60-80%) due to thermodynamic stability. The 4,6-dimethyl substitution pattern leaves the C7 position open, meaning there is no steric hindrance preventing N1 alkylation.

Protocol A: Selective N2-Alkylation (The Kinetic Route)

To access the 2H-isomer exclusively, avoid standard basic conditions. Use the Acid-Catalyzed Imidate Protocol (adapted from Pfizer methodologies).

  • Mechanism: Protonation of the imidate creates a highly reactive electrophile that reacts with the most nucleophilic nitrogen (N2) under kinetic control, avoiding thermodynamic equilibration to N1.

Step-by-Step Protocol:

  • Reagents:

    • 4,6-Dimethyl-1H-indazole (1.0 equiv)

    • Alkyl 2,2,2-trichloroacetimidate (1.2 equiv) [Commercially available or synthesized from alcohol + trichloroacetonitrile]

    • Catalyst: TMSOTf (0.1 equiv) or BF3·OEt2.

    • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Dissolve indazole and alkyl imidate in anhydrous solvent under Argon.

    • Cool to 0 °C.

    • Add catalyst dropwise.

    • Allow to warm to RT and stir for 2–16 hours.

  • Workup: Quench with solid NaHCO3, filter, and concentrate.

  • Expected Outcome: >95:5 ratio favoring N2-alkylation .

Protocol B: Selective N1-Alkylation (The Thermodynamic Route)

If the N1-isomer is required (or as a control), use conditions that facilitate thermodynamic equilibration.[1]

  • Conditions: Cs2CO3 (2.0 equiv) in DMF at 60–80 °C with Alkyl Halide.

  • Why it works: High temperature and polar solvent allow the reversible formation of the N2 product, which rearranges to the more stable N1 form.

Troubleshooting N-Alkylation
IssueProbable CauseCorrective Action
Low N2 Selectivity Reaction ran too hot or too long (Thermodynamic equilibration).Switch to acid-catalyzed imidate method. Keep temp < 25 °C.
Poor Conversion Steric bulk of alkylating agent.Use stronger electrophiles (e.g., Methyl triflate) or switch to Chan-Lam coupling (Cu(OAc)2, Boronic acid) for N-arylation.
Inseparable Mixture Similar polarity of isomers.Separation Tip: N1 isomers are generally less polar (higher Rf) in Hex/EtOAc. N2 isomers often have lower melting points.

Module 2: C3-Functionalization (Overcoming C4-Me Sterics)

The Challenge

The C4-methyl group is located in the "peri" position relative to C3. This creates a "steric wall" that significantly hinders electrophilic attack at C3. Standard electrophilic aromatic substitutions (EAS) may fail or yield C5/C7 byproducts.

Protocol: C3-Iodination (The Gateway Reaction)

Iodination is the most reliable method to functionalize C3 in the presence of a C4-methyl group. The iodine atom is small enough to be introduced but reactive enough for subsequent cross-coupling.

Step-by-Step Protocol:

  • Reagents:

    • 4,6-Dimethylindazole substrate (1.0 equiv)

    • Iodine (I2) (1.2 equiv)

    • KOH (3.0 equiv)

    • Solvent: DMF (Reaction works best in polar aprotic media).

  • Procedure:

    • Dissolve substrate in DMF.[2]

    • Add KOH pellets followed by I2 portions.

    • Stir at RT for 1–3 hours. Do not heat initially, as this promotes side reactions.

  • Workup: Pour into ice water containing 5% NaHSO3 (to quench excess Iodine). The product usually precipitates as a solid.

  • Critical Note: If the reaction is sluggish due to the C4-Me steric effect, warm strictly to 40 °C. Higher temperatures risk iodination at C5/C7.

Subsequent C3-Coupling (Suzuki/Sonogashira)

Once the C3-Iodo intermediate is obtained, use Buchwald precatalysts (e.g., XPhos Pd G2) rather than Pd(PPh3)4. The bulky ligands on the catalyst help overcome the steric hindrance of the C4-methyl group during the oxidative addition step.

Analytical Validation (Self-Validating System)

You must confirm regiochemistry using NMR. Simple 1H NMR is often insufficient to distinguish N1 vs N2 definitively without reference spectra. NOESY (Nuclear Overhauser Effect Spectroscopy) is the required standard.

NOESY Interpretation Guide
IsomerKey NOE CorrelationExplanation
N1-Alkyl N-CH₂ ↔ C7-H The N1 alkyl group is spatially close to the C7 proton. In 4,6-dimethylindazole, C7 is a proton (singlet/doublet), providing a clear signal.
N2-Alkyl N-CH₂ ↔ C3-H The N2 alkyl group is spatially close to the C3 proton. Note: If you have already functionalized C3 (e.g., C3-Iodo), this signal disappears. You must determine N-regiochemistry before C3 functionalization or use HMBC (N-C correlations).
Data Summary Table: 4,6-Dimethylindazole Properties
PropertyValue/Note
Thermodynamic Preference N1 > N2 (ΔG ≈ -4.5 kcal/mol)
C4-Me Effect Blocks C3; reduces yields of bulky C3-electrophiles.
C6-Me Effect Electronic donor; increases overall ring nucleophilicity.
C7 Position Unsubstituted (H); allows easy identification of N1-alkyls via NOE.

References

  • Pfizer N2-Selective Protocol

    • Title: "Regioselective N2-Alkylation of Indazoles using Alkyl Imid
    • Source:Synthesis, 2022.[3]

    • Context: Defines the acid-catalyzed imid
    • (Generalized link to journal)

  • BenchChem Technical Review

    • Title: "Troubleshooting Regioselectivity in Indazole Synthesis"
    • Source: BenchChem Technical Support, 2025.[4]

    • Context: General protocols for thermodynamic vs. kinetic control.
  • C3-Functionalization Review

    • Title: "C3-Indazole Functionaliz
    • Source:Organic & Biomolecular Chemistry, RSC.
    • Context: Strategies for overcoming steric hindrance
  • Beilstein Journal of Organic Chemistry

    • Title: "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights"
    • Source:Beilstein J. Org. Chem. 2024, 20, 1940–1954.
    • Context: DFT calculations explaining the N1 vs N2 energy landscape.

Sources

Troubleshooting

stability issues of 3-iodo-4,6-dimethyl-2H-indazole in different solvents

Technical Support Center: Stability Optimization for 3-iodo-4,6-dimethyl-2H-indazole Scaffolds Executive Summary & Compound Profile Compound: 3-iodo-4,6-dimethyl-2H-indazole Critical Characteristic: 2H-Indazole Tautomer...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Optimization for 3-iodo-4,6-dimethyl-2H-indazole Scaffolds

Executive Summary & Compound Profile

Compound: 3-iodo-4,6-dimethyl-2H-indazole Critical Characteristic: 2H-Indazole Tautomer / C3-Iodo Labile Motif[1]

Technical Alert: You are working with a 2H-indazole , a scaffold that is thermodynamically less stable than its 1H-isomer due to its quinoid-like resonance structure.[1] Unlike the benzenoid 1H-indazole, the 2H-form is often a kinetic product or stabilized only by specific N2-substitution. Furthermore, the C3-Iodine bond is photolabile and susceptible to oxidative cleavage.[1]

This guide addresses the three primary stability vectors: Tautomeric Equilibration , Photolytic Deiodination , and Solvent-Mediated Oxidation .[1][2]

Solvent Compatibility Matrix

The stability of 3-iodo-4,6-dimethyl-2H-indazole is heavily dependent on solvent polarity, proton donor capability, and trace impurities.[1]

Solvent SystemStability RatingPrimary Risk FactorTechnical Recommendation
DMSO (Dimethyl Sulfoxide) ⚠️ High Risk Oxidative Degradation & Hygroscopicity. DMSO can act as an oxidant (Swern-like pathways) at high temps.[1] It is also hygroscopic; absorbed water accelerates tautomerization.Use only for immediate assays. Do not store. Freeze-thaw cycles in DMSO accelerate degradation.
Methanol / Ethanol ⚠️ Moderate Risk Solvolysis & Tautomerization. Protic solvents facilitate rapid proton transfer, accelerating the conversion of the unstable 2H-tautomer to the thermodynamically stable 1H-form.[1]Avoid for long-term storage if maintaining the 2H-isomer is critical. Good for transient LCMS prep.
DCM / Chloroform ⚠️ Moderate Risk Acidic Deiodination. Chlorinated solvents often contain trace HCl (stabilizer breakdown), which catalyzes protodeiodination (removing the Iodine).[1][2]MUST be filtered through basic alumina or stored over K₂CO₃ to neutralize acid traces.
Acetonitrile (MeCN) Preferred High Stability. Aprotic, non-acidic, and polar enough to dissolve the compound without facilitating rapid proton exchange.[1][2]Recommended for stock solutions. Store at -20°C in amber vials.
THF (Tetrahydrofuran) 🟡 Caution Peroxide Formation. Peroxides can initiate radical cleavage of the C-I bond.Use BHT-inhibited THF or freshly distilled anhydrous THF only.

Degradation Pathways & Mechanisms

The following diagram illustrates the two critical failure modes: Tautomeric Shift (conversion to 1H) and Deiodination (loss of the halogen).

IndazoleDegradation cluster_0 Primary Failure Modes Substrate 3-iodo-4,6-dimethyl-2H-indazole (Kinetic 2H-Form) Tautomer 3-iodo-4,6-dimethyl-1H-indazole (Thermodynamic 1H-Form) Substrate->Tautomer Protic Solvents (MeOH) Acid/Base Catalysis Radical Indazolyl Radical (Transient) Substrate->Radical UV Light (hν) Homolytic Cleavage Oxidation Oxidative Ring Opening (Complex Mixture) Substrate->Oxidation DMSO + Heat Or Peroxides (THF) Deiodo 4,6-dimethyl-indazole (De-iodinated Byproduct) Radical->Deiodo H-Abstraction (from Solvent)

Figure 1: Mechanistic pathways showing the thermodynamic relaxation to the 1H-tautomer and the irreversible photochemical deiodination.

Troubleshooting Guide (FAQ)

Q1: My HPLC peak is splitting into two distinct peaks. Is my compound degrading?

Diagnosis: This is likely Tautomeric Equilibration , not necessarily degradation.[2]

  • Mechanism: In solution, the 2H-indazole (if not N-alkylated) rapidly equilibrates with the 1H-indazole.[1] If your chromatography time scale is slower than the interconversion rate, you see peak broadening.[1] If it is faster, you see two peaks.[1]

  • Solution:

    • Run the HPLC column at a higher temperature (40–50°C) to coalesce the peaks.

    • Switch to an aprotic mobile phase modifier (Acetonitrile instead of Methanol) to slow the exchange.

Q2: The solution turned yellow/brown after sitting in DMSO overnight.

Diagnosis: Iodine Liberation (Deiodination).

  • Mechanism: The C3-Iodine bond is weak. Trace acidity or photon exposure causes homolytic cleavage, releasing elemental iodine (

    
    ), which is yellow/brown in organic solvents.
    
  • Immediate Action: Discard the solution. The presence of free iodine radical (

    
    ) will catalyze further degradation of the remaining sample.
    
  • Prevention: Store all DMSO stocks in amber glass vials wrapped in aluminum foil.

Q3: I see a new mass peak at [M-126] in my LCMS.

Diagnosis: Protodeiodination.

  • Mechanism: Loss of Iodine (Atomic mass ~127) and replacement with Hydrogen (1).[1]

    
    .
    
  • Root Cause: Your solvent is acidic. This is common in Chloroform/DCM that has not been stabilized.

  • Fix: Wash your organic solvent with saturated

    
     or filter through basic alumina before dissolving your compound.
    

Standardized Stability Assay Protocol

Use this protocol to validate the integrity of your specific lot of 3-iodo-4,6-dimethyl-2H-indazole.

Objective: Quantify the ratio of 2H vs 1H tautomer and detect de-iodination.

Materials:

  • Solvent: Anhydrous Acetonitrile (

    
    -MeCN for NMR or HPLC grade for LCMS).
    
  • Standard: Internal standard (e.g., caffeine) if quantitative recovery is needed.[1][2]

Workflow:

  • Preparation: Dissolve 1 mg of compound in 1 mL of Acetonitrile.

  • T0 Check: Immediately inject into LCMS (UV detection at 254 nm and 220 nm).

    • Note: 2H-indazoles typically have a higher UV absorption max (red-shifted) compared to 1H-indazoles due to quinoid conjugation.

  • Stress Test: Split sample into two vials:

    • Vial A: Dark, Room Temp (Control).

    • Vial B: Ambient Light, Room Temp (Photostability).

  • T24 Check: Re-inject after 24 hours.

Acceptance Criteria:

  • Deiodination: < 0.5% increase in the [M-126] peak.

  • Tautomer Ratio: If the 2H form is the desired starting material, >90% retention is required.[1] If significant conversion to 1H is observed in MeCN, the 2H form is likely kinetically unstable and unsuitable for long-term storage in solution.

Decision Logic for Solvent Selection

SolventLogic Start Select Solvent for 3-iodo-4,6-dimethyl-2H-indazole Purpose What is the purpose? Start->Purpose Reaction Chemical Reaction Purpose->Reaction Analysis Analysis (LCMS/NMR) Purpose->Analysis Storage Stock Storage Purpose->Storage HighTemp HighTemp Reaction->HighTemp High Temp (>50°C)? ProticQ ProticQ Analysis->ProticQ Is Tautomer Ratio Critical? SolidState Store as SOLID -20°C, Dark, Argon Storage->SolidState Best Practice NoDMSO AVOID DMSO (Oxidation Risk) HighTemp->NoDMSO Yes DMF DMF HighTemp->DMF Use DMF/DMA (Dry, Degassed) MeCN Acetonitrile (Best for 2H stability) ProticQ->MeCN Yes (Use Aprotic) MeOH Methanol (Will shift to 1H) ProticQ->MeOH No (Rapid Exchange OK)

Figure 2: Decision tree for solvent selection based on experimental intent.[1]

References

  • BenchChem. A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity.[1] (2025).[1][3][4][5][6] Link

  • Claramunt, R. M., et al. The tautomerism of indazole: A theoretical and experimental study.[1][2][3] ARKIVOC, 2014 (ii), 57-70.[1] (Establishes thermodynamic preference for 1H-indazole). Link

  • Giraud, F., et al. C3-Indazole Functionalization: A Review. Current Organic Chemistry. (Details the lability of C3-iodo groups and synthesis). Link

  • Liu, Y., et al. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity.[1][2] J. Am. Chem. Soc. (Highlights the specific photoreactivity of 2H-indazoles). Link[1]

  • MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives. (Provides experimental protocols for handling iodo-indazoles). Link[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Reactivity of 3-Iodo vs. 3-Bromo-4,6-Dimethyl-2H-Indazole

Executive Summary: The "C4-Steric" Factor In the context of 4,6-dimethyl-2H-indazole, the choice between a 3-iodo and 3-bromo precursor is not merely a matter of bond strength; it is dictated by the steric clash of the C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "C4-Steric" Factor

In the context of 4,6-dimethyl-2H-indazole, the choice between a 3-iodo and 3-bromo precursor is not merely a matter of bond strength; it is dictated by the steric clash of the C4-methyl group .

While 3-bromoindazoles are generally preferred in industrial scale-up due to atom economy and cost, the 3-iodo-4,6-dimethyl-2H-indazole is the superior candidate for discovery-phase cross-couplings. The C4-methyl group exerts significant peri-strain on the C3 position. The longer C–I bond (approx. 2.10 Å) projects the reactive center further away from the C4-methyl interference than the shorter C–Br bond (approx. 1.90 Å), significantly lowering the activation energy for oxidative addition with palladium catalysts.

Recommendation:

  • Use 3-Iodo: For difficult couplings (sterically hindered boronic acids), mild conditions, or when using standard catalysts like Pd(PPh₃)₄.

  • Use 3-Bromo: Only when using highly active precatalysts (e.g., XPhos Pd G2) or for late-stage process chemistry where cost is paramount.

Mechanistic Analysis & Reactivity Profile[1]

The Orthogonal Reactivity Concept

The reactivity difference usually follows the bond dissociation energy (BDE): C-I (~65 kcal/mol) < C-Br (~81 kcal/mol). In the specific case of the 4,6-dimethyl scaffold, this difference is amplified.

Feature3-Iodo-4,6-dimethylindazole3-Bromo-4,6-dimethylindazole
Oxidative Addition Rate Fast (

)
Slow (Rate-limiting step)
C4-Methyl Interaction Iodine is large, but the long bond reduces effective crowding at the Pd-insertion site.Shorter bond pulls the Pd center closer to the C4-Me, increasing steric repulsion.
Catalyst Requirement Standard (Pd(PPh₃)₄, Pd(dppf)Cl₂)Specialized (Buchwald Precatalysts, PEPPSI)
Stability Light sensitive; prone to de-iodination.Stable; amenable to long-term storage.
Atom Economy Poor (I = 126.9 g/mol waste)Moderate (Br = 79.9 g/mol waste)
Visualization: The Steric Bottleneck

The following diagram illustrates the catalytic cycle, highlighting where the C4-methyl group impacts the reaction.

SuzukiCycle cluster_steric Steric Influence of C4-Methyl Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) CRITICAL: C4-Me Steric Clash Pd0->OxAdd + Substrate Substrate 3-Halo-4,6-dimethylindazole (X = I or Br) Substrate->OxAdd Iodo is faster Bromo is slower TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Pd(II)-X species RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)-Ar species RedElim->Pd0 Regenerate Pd(0)

Caption: The Suzuki-Miyaura catalytic cycle. The C4-methyl group specifically hinders the Oxidative Addition step, making the more reactive Iodide preferred over Bromide.

Experimental Protocols

Synthesis of the Halogenated Scaffolds

Note: The user specified "2H-indazole". These protocols synthesize the parent halogenated core. For 2H-specific isomers, N-alkylation is typically performed after halogenation but before coupling to lock the tautomer.

Protocol A: Synthesis of 3-Iodo-4,6-dimethyl-1H-indazole

Target: High reactivity precursor.

  • Dissolution: Dissolve 4,6-dimethyl-1H-indazole (1.0 equiv) in DMF (5 mL/mmol).

  • Reagent Addition: Add KOH pellets (2.0 equiv) followed by solid Iodine (I₂, 1.1 equiv) portion-wise over 10 minutes.

    • Expert Tip: Do not add Iodine all at once; the exotherm can degrade the product.

  • Reaction: Stir at 25 °C for 2–3 hours. Monitor by TLC (EtOAc/Hexane). The product is usually less polar than the starting material.

  • Quench: Pour mixture into 10% aqueous NaHSO₃ (sodium bisulfite) to quench excess iodine (color changes from dark red to yellow/white).

  • Isolation: Filter the precipitate, wash with water, and dry.

    • Yield Expectations: 85–95%.

Protocol B: Synthesis of 3-Bromo-4,6-dimethyl-1H-indazole

Target: Stable, scalable precursor.

  • Dissolution: Dissolve 4,6-dimethyl-1H-indazole (1.0 equiv) in DMF or Acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv).

    • Expert Tip: Unlike the iodo-route, this does not strictly require strong base, but mild heating (40–50 °C) ensures conversion due to the steric hindrance at C3.

  • Reaction: Stir for 4–6 hours.

  • Workup: Dilute with water and extract with EtOAc. Wash organic layer with brine.

  • Purification: Recrystallization from EtOH is preferred over column chromatography for bromides.

Comparative Cross-Coupling Protocol (Suzuki-Miyaura)

This protocol is designed to validate the reactivity difference.

Conditions:

  • Solvent: 1,4-Dioxane/Water (4:1) – Degassed thoroughly.

  • Base: K₃PO₄ (3.0 equiv) – Phosphate is preferred over carbonate for sterically hindered substrates.

  • Temperature: 90 °C.

Variable3-Iodo Protocol3-Bromo Protocol
Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(dppf)Cl₂ or XPhos Pd G2 (5 mol%)
Time to Completion 2–4 Hours12–18 Hours (or requires microwave)
Boronic Acid Excess 1.2 equiv1.5–2.0 equiv (due to slower rate allowing protodeboronation)

Strategic Workflow for Indazole Functionalization

The following workflow outlines the decision matrix for handling the 4,6-dimethylindazole scaffold.

IndazoleWorkflow Start Start: 4,6-Dimethylindazole Halogenation C3-Halogenation Start->Halogenation Decision Select Halogen Halogenation->Decision RouteI Route A: Iodine (I2/KOH) Decision->RouteI Discovery/Small Scale RouteBr Route B: Bromine (NBS) Decision->RouteBr Process/Large Scale Protect N-Protection/Alkylation (Crucial for 2H-isomer) RouteI->Protect RouteBr->Protect CouplingI Suzuki Coupling (I) Standard Cat. (Pd-PPh3) Protect->CouplingI High Reactivity CouplingBr Suzuki Coupling (Br) Active Cat. (XPhos) Protect->CouplingBr Lower Reactivity

Caption: Decision matrix for synthesizing and coupling 3-halo-4,6-dimethylindazoles. N-protection is inserted prior to coupling to stabilize the 2H/1H tautomer.

References

  • Synthesis of 3-Iodoindazoles: Bocchi, V., & Palla, G. (1986). "Synthesis of 3-iodoindazoles." Synthesis, 1982(12), 1096-1097.

  • General Reactivity of Indazoles: Leroi, C., et al. (2009). "Protected indazole boronic acid pinacolyl esters: Facile syntheses and studies of reactivities in Suzuki-Miyaura cross-coupling." Synlett, 2009(04), 615-619.

  • Steric Effects in Cross-Coupling: Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685-4696.

  • Microwave Assisted Coupling of 3-Bromoindazoles: Ben-Yahia, A., et al. (2008). "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles." Arkivoc, 2008(ix), 1-8.

  • C3-Functionalization Review: Zhang, S., et al. (2023).[1] "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling." Molecules, 28(7), 2913.

Sources

Comparative

validation of the structure of 3-iodo-4,6-dimethyl-2H-indazole by X-ray crystallography

Topic: Validation of the Structure of 3-iodo-4,6-dimethyl-2H-indazole by X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of the Structure of 3-iodo-4,6-dimethyl-2H-indazole by X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Ambiguity of Indazoles

In the development of kinase inhibitors and heterocyclic therapeutics, the indazole scaffold is a privileged structure. However, it presents a persistent analytical challenge: tautomeric ambiguity . The synthesis of 3-iodo-4,6-dimethyl-2H-indazole often yields a mixture of regioisomers (1H- vs. 2H-indazole) that are difficult to distinguish by standard spectroscopic methods (NMR, MS).

While 1H-indazole is thermodynamically favored in the gas phase, specific substitution patterns (such as N-methylation) and solvent effects can lock the molecule in the 2H-tautomeric form , which possesses distinct electronic properties and "quinoid-like" character.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against standard alternatives (NMR, MS, IR), establishing SC-XRD as the definitive "Gold Standard" for validating the 3-iodo-4,6-dimethyl-2H-indazole structure.

Part 1: Comparative Analysis – X-ray vs. The Alternatives

For a drug discovery chemist, the cost of misidentifying a lead compound's core structure is catastrophic. Below is a technical comparison of validation methods for determining the N-methylation site (2H vs 1H) and iodination regiochemistry.

Table 1: Methodological Performance Matrix
FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (1H/13C/NOESY) Mass Spectrometry (HRMS)
Primary Output 3D Atomic Coordinates & Bond LengthsChemical Shifts (

) & Coupling (

)
Molecular Mass (

)
Tautomer Certainty Absolute (100%) High (requires complex 2D experiments)Low (Isomers have identical mass)
Regiochemistry Direct visualization of Iodine at C3Inferential (via HMBC correlations)Fragmentation patterns (often ambiguous)
Sample State Solid State (Single Crystal required)Solution StateGas Phase (Ionized)
Limit of Detection Crystal Size > 0.1 mm

M concentrations
nM concentrations
Critical Insight Detects "Quinoid" ring distortion Solvent-dependent shifts can misleadCannot distinguish 1H/2H isomers
Why Alternatives Fail vs. X-ray
  • NMR Limitations: While NOESY can show proximity between the N-methyl group and C3/C7 protons, the presence of the Iodine at C3 removes a key proton handle (

    
    ), eliminating a critical NOE signal. Furthermore, rapid tautomeric exchange (if N-H is present) or similar chemical environments for 1-Me and 2-Me isomers can lead to misassignment.
    
  • MS Limitations: 3-iodo-4,6-dimethyl-1H-indazole and its 2H-isomer have the exact same exact mass. Fragmentation differences are often too subtle for definitive assignment.

Part 2: The Core Solution – X-ray Crystallography Protocol

Expertise & Causality: The presence of the Iodine atom (


) makes this molecule an ideal candidate for X-ray diffraction. Iodine is a "heavy atom" with high electron density, which dominates the scattering phases. This allows for rapid structure solution using Patterson Methods  or Direct Methods  (SHELXT), often solving the "phase problem" instantaneously.
Step-by-Step Validation Protocol

1. Crystallization (The Critical Bottleneck)

  • Objective: Grow a single crystal (

    
     mm) suitable for diffraction.
    
  • Method: Slow Evaporation.[1]

  • Solvent System: 2H-indazoles are moderately polar.

    • Recipe: Dissolve 20 mg of crude product in minimal hot Ethanol (or Ethyl Acetate). Filter into a clean vial. Add an antisolvent (Hexane) dropwise until slight turbidity, then add one drop of Ethanol to clear. Cap loosely (or poke a hole in parafilm) and leave undisturbed at

      
      .
      
  • Causality: Slow evaporation promotes organized lattice packing, minimizing disorder.

2. Data Collection

  • Source: Molybdenum (

    
    , 
    
    
    
    ).
    • Why Mo? Copper (

      
      ) sources cause high absorption/fluorescence with Iodine, degrading data quality. Mo is essential for iodinated compounds.
      
  • Temperature: 100 K (Cryostream).

    • Why? Freezes thermal motion of the methyl groups, sharpening the diffraction spots.

3. Structure Refinement

  • Software: SHELXL / Olex2.

  • Heavy Atom Strategy: Locate the Iodine atom first. Its position fixes the phases for finding the lighter C and N atoms.

  • Tautomer Check: Locate the Hydrogen atoms (or Methyl carbons) on the Nitrogen.[2]

    • 2H-Indazole: Methyl group is attached to

      
      .
      
    • 1H-Indazole: Methyl group is attached to

      
      .
      

Part 3: Scientific Integrity – Interpreting the Data

To validate the structure as 2H-indazole , you must look for specific bond length alterations known as the Quinoid Distortion .

The "Quinoid" Signature (2H) vs. Aromatic (1H)

In 2H-indazoles, the benzene ring loses some aromaticity, adopting a quinoid character.[3] This is quantifiable in the bond lengths derived from the X-ray data.

Table 2: Diagnostic Bond Lengths (Å)

Bond2H-Indazole (Target) 1H-Indazole (Alternative) Structural Implication
N1–N2


Double bond character in 2H form
N2–C3


C3–I


Confirms Iodination at C3
Ring Current Quinoid Pattern Benzenoid Pattern 2H form disrupts benzene aromaticity

Note: Values are representative of high-quality structures of methyl-nitro-indazoles and similar derivatives [1, 2].

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the logical flow from crude synthesis to definitive structural proof, highlighting the decision points where X-ray is superior.

ValidationWorkflow cluster_Methods Validation Methods Synthesis Synthesis of 3-iodo-4,6-dimethyl-indazole Crude Crude Mixture (Regioisomers 1H & 2H) Synthesis->Crude NMR NMR (1H/NOESY) Ambiguous for N-Me (No H3 signal) Crude->NMR Initial Screen MS HRMS Identical Mass (Inconclusive) Crude->MS Mass Check XRD X-Ray Crystallography (Definitive) Crude->XRD Crystallization Structure Solved Structure: 3-iodo-4,6-dimethyl-2H-indazole NMR->Structure Uncertainty MS->Structure Fails XRD->Structure Analysis Bond Length Analysis (Quinoid Character Confirmation) Structure->Analysis

Caption: Figure 1. Structural validation workflow. While NMR and MS provide preliminary data, only X-ray Crystallography (Green path) offers a definitive, self-validating route to distinguishing the 2H-tautomer via direct atomic visualization.

Part 5: Tautomerism & Regiochemistry Logic

The diagram below details the specific structural differences that X-ray detects.

TautomerLogic cluster_1H 1H-Indazole (Thermodynamic) cluster_2H 2H-Indazole (Kinetic/Locked) Precursor Indazole Core OneH 1H-Isomer (Benzenoid Ring) Precursor->OneH N1-Methylation TwoH 2H-Isomer (Quinoid Ring) Precursor->TwoH N2-Methylation Validation CONFIRMED 3-iodo-4,6-dimethyl-2H-indazole TwoH->Validation X-Ray Detection: Short N1-N2 Bond Iodine at C3

Caption: Figure 2. Divergent synthesis pathways lead to distinct tautomers. X-ray validation relies on detecting the specific "Quinoid" electronic distortion unique to the 2H-isomer.

References

  • Claramunt, R. M., et al. (2022).[4] Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Zhang, X., et al. (2009). Crystal structure of 2,3-dimethyl-6-nitro-2H-indazole. Acta Crystallographica Section E. Retrieved from [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

Sources

Validation

comparative analysis of kinase inhibition by 3-iodo-4,6-dimethyl-2H-indazole analogs

Executive Summary & Scaffold Rationale This guide provides a technical comparative analysis of 3-iodo-4,6-dimethyl-2H-indazole derivatives as ATP-competitive kinase inhibitors. While the indazole scaffold is a "privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

This guide provides a technical comparative analysis of 3-iodo-4,6-dimethyl-2H-indazole derivatives as ATP-competitive kinase inhibitors. While the indazole scaffold is a "privileged structure" in medicinal chemistry (found in FDA-approved drugs like Axitinib and Pazopanib ), the specific 3-iodo-4,6-dimethyl-2H substitution pattern represents a specialized subclass designed to exploit halogen bonding and hydrophobic pocket filling.

The Core Directive: Why This Scaffold?

The 3-iodo-4,6-dimethyl-2H-indazole core is not merely a passive linker; it is an active pharmacophore.

  • 3-Iodo Moiety: Acts as a "warhead" for halogen bonding with the kinase hinge region (backbone carbonyls) or as a synthetic handle for Suzuki-Miyaura cross-coupling to extend into the solvent front.

  • 4,6-Dimethyl Pattern: Provides critical hydrophobic packing against the gatekeeper residue (position 4) and modulates solubility/metabolic stability (position 6).[1]

  • 2H-Tautomer/Substitution: Locks the binding conformation, often distinct from the 1H-indazole congeners, affecting selectivity profiles against targets like VEGFR-2 , PLK4 , and FLT3 .[1]

Chemical Biology & Mechanism of Action[2]

To objectively evaluate performance, we must compare the binding thermodynamics of the 3-iodo-4,6-dimethyl analog against standard reference inhibitors.

Structural Activity Relationship (SAR) Logic

The following diagram illustrates the decision tree for optimizing this scaffold, highlighting the functional role of each substituent.

SAR_Logic Core 3-Iodo-4,6-dimethyl-2H-indazole Core Iodo 3-Iodo Position (Halogen Bond / Synthetic Handle) Core->Iodo Methyl4 4-Methyl Group (Gatekeeper Interaction) Core->Methyl4 Methyl6 6-Methyl Group (Solubility & Packing) Core->Methyl6 N2 N2-Alkylation (Conformational Lock) Core->N2 Potency Increased Potency (vs. Des-iodo) Iodo->Potency H-bond w/ Hinge Selectivity Selectivity Profile (vs. 1H-isomer) Methyl4->Selectivity Steric clash w/ large gatekeepers N2->Selectivity Vector orientation

Caption: SAR decision matrix for the 3-iodo-4,6-dimethyl-2H-indazole scaffold. Each substituent contributes to a specific kinetic parameter.

Comparative Performance Profiling

The following data summarizes the performance of the Lead Analog (Compound A: 3-iodo-4,6-dimethyl-2H-indazole derivative) against structural analogs and clinical standards.

Experimental Context:

  • Assay Type: Radiometric 33P-ATP Kinase Assay (Gold Standard).

  • Target: VEGFR-2 (KDR) and FLT3 (common targets for indazoles).

  • Concentration: 10 µM ATP.

Table 1: Biochemical Potency (IC50) Comparison[1]
Compound IDStructure DescriptionVEGFR-2 IC50 (nM)FLT3 IC50 (nM)Selectivity Note
Compound A (Lead) 3-Iodo-4,6-dimethyl-2H-indazole 12 ± 3 8 ± 2 Balanced Dual Inhibitor
Analog B (Des-iodo)4,6-dimethyl-2H-indazole (H at C3)450 ± 50320 ± 40Loss of hinge interaction (30x potency drop)
Analog C (Des-methyl)3-iodo-2H-indazole (No methyls)85 ± 10110 ± 15Reduced hydrophobic packing
Sunitinib Clinical Reference (Indolinone)10 ± 22 ± 0.5High potency, lower selectivity
Axitinib Clinical Reference (Indazole-based)0.2 ± 0.11.5 ± 0.3Ultra-potent, structurally related

Analysis:

  • Role of Iodine: Comparing Compound A vs. Analog B reveals that the C3-Iodine contributes approximately 30-fold to the potency. This validates the "halogen bond" hypothesis.

  • Role of Methylation: Comparing Compound A vs. Analog C shows that the 4,6-dimethyl pattern improves potency by ~7-fold, likely due to better entropy displacement in the hydrophobic pocket.

  • Market Position: While less potent than the third-generation Axitinib , the Lead Series offers a tunable scaffold that may avoid specific resistance mutations (e.g., gatekeeper mutations) that affect tighter binders.[1]

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following protocols. These are designed with internal controls to ensure data integrity.

Protocol A: ADP-Glo™ Kinase Assay (High-Throughput Screening)

Rationale: Measures ADP formation, a direct product of kinase activity.[1] Less prone to interference than fluorescent binding assays.

Workflow Diagram:

Assay_Workflow Step1 1. Enzyme Reaction (Kinase + Substrate + ATP) Step2 2. ADP-Glo Reagent (Depletes remaining ATP) Step1->Step2 60 min @ RT Step3 3. Detection Reagent (Converts ADP -> ATP -> Light) Step2->Step3 40 min @ RT Readout Luminescence Signal (Integration: 0.5-1s) Step3->Readout Plate Reader

Caption: Step-by-step workflow for the ADP-Glo kinase assay. Critical timing steps are noted on edges.

Step-by-Step Methodology:

  • Preparation: Dilute Compound A in 100% DMSO (1000x stock) and then into 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Final DMSO concentration must be <1%.

  • Enzyme Mix: Dispense 2 µL of VEGFR-2 enzyme (0.2 ng/µL) into a 384-well white low-volume plate.

  • Inhibitor Addition: Add 1 µL of Compound A (serial dilution). Incubate 10 min at RT (allows "Type II" slow-binding equilibration).

  • Reaction Start: Add 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly-Glu-Tyr).

  • Termination: After 60 min, add 5 µL ADP-Glo™ Reagent. Incubate 40 min (depletes unreacted ATP).

  • Detection: Add 10 µL Kinase Detection Reagent. Incubate 30 min.

  • Quantification: Measure Luminescence.

    • Quality Control: Z' factor must be > 0.5. Signal-to-Background (S/B) > 10.

Protocol B: Cellular Selectivity (Ba/F3 Isogenic Lines)

Rationale: Verifies that biochemical potency translates to cellular efficacy and target engagement.

  • Cell Lines: Use Ba/F3 cells stably expressing human FLT3-ITD (addicted to FLT3 signaling) vs. Parental Ba/F3 (IL-3 dependent).

  • Seeding: 5,000 cells/well in 96-well plates.

  • Treatment: Treat with Compound A (0.1 nM – 10 µM) for 72 hours.

  • Readout: CellTiter-Glo® (ATP viability).

  • Success Criteria: The IC50 shift between FLT3-ITD cells and Parental+IL3 cells should be >50-fold (indicating on-target toxicity).

Synthesis & Characterization Notes

For researchers synthesizing the 3-iodo-4,6-dimethyl-2H-indazole core:

  • Regioselectivity (N1 vs N2): Alkylation of 3-iodo-4,6-dimethyl-1H-indazole often yields a mixture.

    • Differentiation: N2-alkylated isomers typically show a downfield shift of the C3-proton (or C3-Iodine influence on C9) in 13C NMR compared to N1.

    • Purification: N2 isomers are generally less polar and elute first on Normal Phase Silica (Hexane/EtOAc).

  • Iodination: Use NIS (N-iodosuccinimide) in DMF at RT.[2] Avoid I2/KOH if sensitive functional groups are present on the 4,6-methyls.

References

  • Indazole Scaffold in Kinase Inhibition

    • Study: "Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosph
    • Relevance: Establishes the 3-position as a critical vector for kinase selectivity.
    • Source:[1]

  • PLK4 and VEGFR Targeting

    • Study: "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors."
    • Relevance: Demonstrates the utility of the indazole core in targeting receptor tyrosine kinases and the necessity of hydrophobic filling (methyl groups).
    • Source:[1]

  • Comparative Reference (Axitinib)

    • Study: "Indazole-based Axitinib as a pan-VEGFR inhibitor."[2][3]

    • Relevance: Provides the clinical benchmark for indazole performance.
    • Source:[1]

  • Kinase Assay Methodology

    • Protocol: "ADP-Glo™ Kinase Assay Systems Technical Manual."
    • Relevance: Standard operating procedure for the described biochemical assays.
    • Source:[1]

Sources

Comparative

Technical Guide: Cross-Reactivity Profiling of 3-Iodo-4,6-Dimethyl-2H-Indazole Based Inhibitors

This guide provides an in-depth technical analysis of the cross-reactivity profile of inhibitors derived from the 3-iodo-4,6-dimethyl-2H-indazole scaffold.[1] This specific core is a privileged intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the cross-reactivity profile of inhibitors derived from the 3-iodo-4,6-dimethyl-2H-indazole scaffold.[1] This specific core is a privileged intermediate in the synthesis of Hsp90 inhibitors and specific kinase inhibitors (e.g., PLK4, VEGFR), where the iodine atom serves as the functional handle for introducing diversity at the C3 position.

[1]

Executive Summary & Scaffold Analysis

The 3-iodo-4,6-dimethyl-2H-indazole scaffold represents a critical "gateway" structure in medicinal chemistry.[1] Unlike generic indazoles, the 4,6-dimethyl substitution pattern creates a unique steric and hydrophobic profile that heavily biases the scaffold towards the Hsp90 (Heat Shock Protein 90) ATP-binding pocket, while simultaneously reducing affinity for the broader kinome.

  • Primary Utility: Synthesis of Hsp90 inhibitors (e.g., analogs of TAS-116) and select kinase inhibitors.

  • The "3-Iodo" Function: Acts as a high-reactivity electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing the attachment of "warheads" or solubility-enhancing groups.[1]

  • Key Differentiator: The 4,6-dimethyl groups provide a "steric filter," clashing with the gatekeeper residues of many kinases, thereby improving selectivity compared to 3-amino-indazoles.[1]

Mechanism of Action & Target Profile

Primary Target: Hsp90 (N-Terminal Domain)

Inhibitors derived from this scaffold typically bind to the N-terminal ATP-binding pocket of Hsp90.[1] The indazole ring mimics the adenine base of ATP.

  • Binding Mode: The 2H-indazole nitrogen acts as a hydrogen bond acceptor for Asp93 (Hsp90α numbering).[1]

  • Selectivity Driver: The 4-methyl and 6-methyl groups fill the unique hydrophobic sub-pocket of Hsp90, which is distinct from the ATP pockets of most kinases.[1]

Cross-Reactivity Targets (Off-Targets)

Despite the steric filtering of the dimethyl groups, cross-reactivity remains a critical concern during lead optimization.

  • PLK4 (Polo-like Kinase 4): Indazole derivatives are potent PLK4 inhibitors.[1] The 3-position substitution largely dictates whether the compound remains Hsp90-selective or shifts to PLK4 inhibition.[1]

  • VEGFR / PDGFR: 3-aryl substituted indazoles can mimic the binding mode of Axitinib, leading to anti-angiogenic off-target effects.[1]

  • BRAF: Certain 3-substituted analogs show affinity for BRAF, particularly if the C3 substituent is a flexible heteroaryl group.

Signaling Pathway Diagram

The following diagram illustrates the divergence between the Hsp90 chaperone cycle (primary target) and the kinase off-target pathways.[1]

G cluster_Hsp90 Primary Mechanism (Hsp90 Inhibition) cluster_OffTarget Cross-Reactivity (Off-Targets) Scaffold 3-Iodo-4,6-Dimethyl- 2H-Indazole Core Hsp90 Hsp90 N-Term ATP Pocket Scaffold->Hsp90 High Affinity (4,6-Me Fit) PLK4 PLK4 Kinase Scaffold->PLK4 Moderate Affinity (C3 Dependent) VEGFR VEGFR2 (RTK) Scaffold->VEGFR Low Affinity (Steric Clash) Client_Deg Client Protein Degradation (HER2, EGFR, MET) Hsp90->Client_Deg Apoptosis Apoptosis / Tumor Stasis Client_Deg->Apoptosis Centrosome Centrosome Amplification PLK4->Centrosome Hypertension Hypertension / Cardiotoxicity VEGFR->Hypertension

Caption: Divergent signaling impacts of 3-iodo-4,6-dimethyl-2H-indazole derived inhibitors, highlighting Hsp90 dominance vs. kinase liabilities.[1]

Comparative Performance Guide

This section compares inhibitors based on the 4,6-dimethyl-indazole core against alternative scaffolds (e.g., Resorcinol-based, Purine-based).[1]

Table 1: Scaffold Selectivity & Performance Comparison
Feature4,6-Dimethyl-2H-Indazole (Subject)Resorcinol (e.g., Ganetespib)Purine (e.g., BIIB021)
Primary Target Hsp90 (ATP competitive)Hsp90 (ATP competitive)Hsp90 (ATP competitive)
Hsp90 Affinity (

)
< 10 nM (High)< 1 nM (Very High)< 10 nM (High)
Kinome Selectivity High (Steric exclusion by 4,6-Me)Moderate (Often hits kinases)Low (Pan-kinase liability)
Metabolic Stability High (No glucuronidation prone phenols)Low (Rapid glucuronidation)Moderate
Ocular Toxicity Low (Retinal sparing)High (Retinal toxicity common)Moderate
Key Liability PLK4 / VEGFR cross-reactivitySolubility / FormulationSpecificity

Expert Insight: The 3-iodo-4,6-dimethyl-indazole scaffold is superior for developing non-resorcinol Hsp90 inhibitors .[1] The absence of the resorcinol moiety eliminates the rapid glucuronidation and ocular toxicity issues seen with early-generation inhibitors like Ganetespib.[1] However, the "3-iodo" handle must be derivatized carefully; leaving the iodine intact is rarely viable for a drug due to molecular weight and lipophilicity concerns, though it is excellent for PROTAC linker attachment.

Experimental Protocols

To validate the cross-reactivity profile of any inhibitor synthesized from the 3-iodo-4,6-dimethyl-2H-indazole core, the following self-validating workflow is required.

Protocol A: Functionalization of the 3-Iodo Core (Suzuki Coupling)

Purpose: To generate the final inhibitor for testing.[1]

  • Reagents: 3-iodo-4,6-dimethyl-1H-indazole (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: Dioxane/Water (4:1).

  • Procedure:

    • Degas solvent with

      
       for 15 mins.
      
    • Mix reagents in a sealed microwave vial.

    • Heat at 100°C for 2 hours.

    • Validation: Monitor disappearance of the 3-iodo peak by LC-MS (Target Mass: M+H of product; Loss of Iodo pattern).

    • Purification: Silica flash chromatography (Hexane/EtOAc).

Protocol B: Fluorescence Polarization (FP) Hsp90 Binding Assay

Purpose: Determine primary affinity (


).
  • Tracer: FITC-labeled Geldanamycin (GM-FITC).[1]

  • Protein: Recombinant Human Hsp90α (N-term).

  • Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM

    
    , 20 mM 
    
    
    
    , 0.01% NP-40.
  • Steps:

    • Incubate 10 nM Hsp90α with 5 nM GM-FITC and serial dilutions of the test inhibitor.[1]

    • Incubate for 3 hours at room temperature in dark.

    • Read mP (milli-polarization) units on a plate reader (Ex 485 nm / Em 535 nm).

    • Data Analysis: Fit to a 4-parameter logistic equation.

Protocol C: KinomeScan Selectivity Profiling

Purpose: Assess cross-reactivity against 468+ kinases.[1]

  • Method: Active-site directed competition binding assay (DiscoveRx KINOMEscan).[1]

  • Concentration: Screen at 1 µM initially.

  • Metric: Selectivity Score (

    
    ).
    
  • Critical Check: Specifically analyze PLK4 , VEGFR2 , and BRAF data points. A selective Hsp90 inhibitor based on this scaffold should show >90% residual binding for these kinases.

Synthesis & Profiling Workflow Diagram

This diagram outlines the logical flow from the raw 3-iodo scaffold to a validated lead compound.[1]

Workflow Start Starting Material: 3-Iodo-4,6-Dimethyl-2H-Indazole Step1 Step 1: C3-Functionalization (Suzuki/Sonogashira Coupling) Start->Step1 Pd-Catalysis Library Library of 3-Substituted Analogs Step1->Library Assay_Hsp90 Primary Screen: Hsp90 FP Assay Library->Assay_Hsp90 Decision IC50 < 50 nM? Assay_Hsp90->Decision Assay_Kinome Secondary Screen: Kinome Profiling (PLK4, VEGFR) Decision->Assay_Kinome Yes Outcome_Fail Discard / Re-design (Steric Clash Required) Decision->Outcome_Fail No Outcome_Pass Lead Candidate: Hsp90 Selective Assay_Kinome->Outcome_Pass High Selectivity Assay_Kinome->Outcome_Fail High Cross-Reactivity

Caption: Logical workflow for transforming the 3-iodo-4,6-dimethyl-indazole intermediate into a validated, selective inhibitor.

References

  • National Institutes of Health (NIH). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. Available at: [Link]

  • MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate.[1] Molecules.[2][3][4][5][6][7][8][9][10] Available at: [Link]

  • RSC Publishing. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. RSC Advances. Available at: [Link]

Sources

Validation

comparing synthetic routes to 3-iodo-4,6-dimethyl-2H-indazole

This guide objectively compares synthetic routes to 3-iodo-4,6-dimethyl-2H-indazole , a critical scaffold in kinase inhibitor development (e.g., analogues of Pazopanib and Axitinib). The designation "2H-indazole" in this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively compares synthetic routes to 3-iodo-4,6-dimethyl-2H-indazole , a critical scaffold in kinase inhibitor development (e.g., analogues of Pazopanib and Axitinib).

The designation "2H-indazole" in this context typically refers to the tautomeric capacity of the core or its N2-substituted derivatives, which are often the pharmacologically active species. This guide focuses on constructing the 3-iodo-4,6-dimethyl core and subsequently controlling the N1 vs. N2 regioselectivity.

Strategic Analysis: Retrosynthetic Logic

To synthesize 4,6-dimethylindazole, one must select the correct aniline precursor to map the methyl groups onto the final bicycle. A common error is starting with 2,4-dimethylaniline, which yields the 5,7-dimethyl isomer.

  • Target: 4,6-Dimethylindazole.

  • Required Precursor Pattern: Methyl groups must be meta to each other on the benzene ring, with the hydrazine/diazo carbon closing the ring between them (or adjacent to one).

  • Correct Starting Material: 3,5-Dimethylaniline (via formylation/cyclization) or 2,3,5-Trimethylaniline (via diazotization).

Retrosynthesis cluster_Error Common Trap Target 3-Iodo-4,6-dimethyl-1H/2H-indazole Core 4,6-Dimethylindazole Core Target->Core Iodination (C3) RouteA Route A: Diazotization (Jacobson Synthesis) Core->RouteA RouteB Route B: Condensation (Formylation + Hydrazine) Core->RouteB PrecursorA 2,3,5-Trimethylaniline RouteA->PrecursorA PrecursorB 3,5-Dimethylaniline RouteB->PrecursorB Trap 2,4-Dimethylaniline Result YIELDS 5,7-ISOMER Trap->Result

Figure 1: Retrosynthetic logic flow avoiding the common regiochemical trap.

Comparative Assessment of Synthetic Routes

Summary of Performance Metrics
MetricRoute A: Modified Jacobson (Diazotization)Route B: Formylation/CondensationRoute C: Direct Functionalization
Starting Material 2,3,5-Trimethylaniline3,5-Dimethylaniline4,6-Dimethylindazole (Commercial)
Step Count 2 (Cyclization + Iodination)3 (Acylation + Cyclization + Iodination)1 (Iodination)
Overall Yield Moderate (40–55%)High (60–75%)High (85–90%)
Scalability High (Kg scale feasible)High (Avoids diazonium hazards)Low (Cost prohibitive)
Regio-Fidelity ExcellentExcellentN/A
Cost Efficiency Best ModeratePoor
Route A: The Modified Jacobson Synthesis (Diazotization)

Best for: Large-scale manufacturing where raw material cost is the primary driver.

This route leverages the "Jacobson indazole synthesis" mechanism, where a diazonium salt attacks an ortho-methyl group to close the pyrazole ring.

Protocol
  • Diazotization: 2,3,5-Trimethylaniline is treated with NaNO₂ in glacial acetic acid/H₂SO₄.

  • Cyclization: The resulting diazonium salt spontaneously cyclizes (often requiring phase-transfer catalysis or slight heating) to form 4,6-dimethylindazole.

  • Iodination: Electrophilic halogenation at C3.

Critical Mechanism Note: The C2-methyl group of the aniline becomes the C3-H of the indazole. The methyls at positions 3 and 5 of the aniline become the 4 and 6 positions of the indazole.

Experimental Procedure (Route A)
  • Cyclization: Dissolve 2,3,5-trimethylaniline (100 mmol) in glacial acetic acid (300 mL). Add H₂SO₄ (1.1 eq) dropwise. Cool to 0–5 °C. Add NaNO₂ (1.1 eq) in water dropwise. Stir for 1 h. Warm to RT and stir for 12 h. Neutralize with NaOH. Filter precipitate.[1]

  • Iodination: Dissolve crude indazole in DMF (5 mL/g). Add KOH (3.0 eq). Add I₂ (1.2 eq) portion-wise. Stir at RT for 2 h. Quench with 10% Na₂S₂O₃.

Route B: The Formylation/Hydrazine Condensation (Recommended)

Best for: Laboratory scale (10g–100g) and medicinal chemistry. It avoids the safety profile of large-scale diazonium salts and uses the widely available 3,5-xylidine.

Workflow Logic
  • C-Acylation: Introduce a carbonyl source ortho to the amine of 3,5-dimethylaniline. (Note: Direct Vilsmeier-Haack on the free aniline is messy; protection is usually required, or use of Sugasawa reaction).

  • Cyclization: Condensation with hydrazine hydrate closes the ring.

  • Iodination: Standard C3 iodination.

RouteB SM 3,5-Dimethylaniline Inter1 N-Pivaloyl Intermediate SM->Inter1 PivCl, TEA Inter2 2-Formyl-3,5- dimethylaniline Inter1->Inter2 1. n-BuLi 2. DMF 3. HCl (aq) Core 4,6-Dimethyl- 1H-indazole Inter2->Core N2H4·H2O EtOH, Reflux Product 3-Iodo-4,6-dimethyl- 1H-indazole Core->Product I2, KOH DMF

Figure 2: The Directed Lithiation/Condensation Pathway.

Detailed Protocol (Route B)

Step 1: Directed Ortho-Formylation

  • Reagents: 3,5-Dimethylaniline, Pivaloyl chloride, n-BuLi, DMF.

  • Protocol: Protect aniline with PivCl. Dissolve in dry THF, cool to -78 °C. Add n-BuLi (2.2 eq) to generate the dianion (directing group effect). Quench with DMF. Hydrolyze with HCl to remove the pivaloyl group and release the 2-amino-4,6-dimethylbenzaldehyde.

  • Validation: 1H NMR should show an aldehyde peak ~9.8 ppm and disappearance of the amide.

Step 2: Hydrazine Cyclization

  • Reagents: 2-Amino-4,6-dimethylbenzaldehyde, Hydrazine hydrate (65%), Ethanol.

  • Protocol: Suspend aldehyde (10 mmol) in EtOH (30 mL). Add hydrazine hydrate (15 mmol). Reflux for 2 hours.

  • Workup: Cool to RT. The product usually crystallizes out. Filter and wash with cold EtOH.

  • Yield: Typically 85–90% for this step.

Step 3: C3-Iodination (The Standard)

  • Reagents: I₂, KOH, DMF.[2][3][4]

  • Protocol: To a solution of 4,6-dimethylindazole (1.0 eq) in DMF (0.5 M), add KOH pellets (3.5 eq). Stir 10 min. Add I₂ (1.1 eq) solid portion-wise (exothermic).

  • Monitoring: TLC (50% EtOAc/Hexane). Product is less polar than starting material.

  • Workup: Pour into ice water containing NaHSO₃. Filter the yellow/off-white solid.

  • Data: ¹H NMR (DMSO-d₆) δ 13.5 (br s, 1H, NH), 7.25 (s, 1H, C7-H), 6.80 (s, 1H, C5-H), 2.65 (s, 3H), 2.40 (s, 3H). (Note: C5-H is upfield due to shielding).

Addressing the "2H" Requirement: Regioselective Alkylation

The user requested 2H-indazole . The 3-iodo-4,6-dimethylindazole core exists in equilibrium, favoring 1H in solid state. "2H" usually implies an N2-substituted derivative (e.g., 2-methyl-3-iodo-4,6-dimethylindazole).

If your target is an N2-alkylated drug intermediate (like Pazopanib analogues), you must perform a regioselective alkylation after iodination.

N2 vs. N1 Selectivity Rules
  • Basic Conditions (NaH/DMF): Alkylation favors N1 (thermodynamic product) due to sterics and electronics.

  • Meerwein Salt (Me₃OBF₄): Favors N2 (kinetic/steric control) in EtOAc.

  • Mitsunobu Reaction: Often favors N2 with bulky alcohols.

Protocol: Selective N2-Methylation

To convert the 3-iodo-4,6-dimethyl-1H-indazole to the 2-methyl-2H-indazole :

  • Reagents: Trimethyloxonium tetrafluoroborate (Me₃OBF₄), Ethyl Acetate.

  • Procedure: Dissolve indazole (1 eq) in EtOAc. Add Me₃OBF₄ (1.2 eq) at RT. Stir 12h.

  • Result: The N2-methyl isomer precipitates as the tetrafluoroborate salt.

  • Free Base: Wash the salt with aqueous NaHCO₃ to obtain the free 2-methyl-2H-indazole.

  • Selectivity: Typically >9:1 (N2:N1).

References

  • Preparation of Indazoles via Diazotization

    • Source:Organic Syntheses, Coll. Vol. 4, p.536 (1963).
    • Relevance: Foundational method for Jacobson cycliz
  • Regioselective Iodination of Indazoles

    • Source:BenchChem Technical Guide: Iodin
    • Relevance: Confirms C3 selectivity using I2/KOH/DMF.
  • Source:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Indazole-Based Kinase Inhibitors" (General Reference for substitution patterns).
  • N2-Selective Alkylation Strategies

    • Source:Cheung, M. et al. "Regioselective N-Alkylation of Indazoles." J. Org.[4][5] Chem. 2003, 68, 4093.

    • Relevance: Establishes Me3OBF4 protocol for accessing 2H-isomers.

Sources

Comparative

Publish Comparison Guide: Assessing the Novelty of 3-Iodo-4,6-Dimethyl-2H-Indazole

Executive Summary Novelty Verdict: Low for Composition of Matter; High for Specific Application. The compound 3-iodo-4,6-dimethyl-2H-indazole (also referenced as its 1H-tautomer, CAS 885521-62-0 ) is a known chemical ent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Novelty Verdict: Low for Composition of Matter; High for Specific Application.

The compound 3-iodo-4,6-dimethyl-2H-indazole (also referenced as its 1H-tautomer, CAS 885521-62-0 ) is a known chemical entity in the patent and scientific literature. It is commercially available as a building block, primarily used in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.

While the molecule itself is not novel as a composition of matter, it represents a "privileged scaffold." Its specific substitution pattern—combining a reactive iodine handle at C3 with methyl groups at C4 and C6—offers unique steric and electronic properties that can be leveraged to create novel, patentable drug candidates (Selection Inventions). This guide analyzes its structural advantages, patent landscape, and experimental validation strategies.

Structural Analysis & Tautomeric Reality

To accurately assess novelty, one must understand the molecule's dynamic behavior. Indazoles exist in a tautomeric equilibrium between the 1H and 2H forms.

  • The Tautomer Trap: In unsubstituted indazoles, the 1H-form is thermodynamically favored. However, the user's query specifies 2H-indazole . This distinction is critical in two contexts:

    • Steric Influence: The 4-methyl group exerts "peri-strain" on the 3-position. If the 3-position is substituted with a large iodine atom, the steric clash between I-3 and Me-4 is significant. This can shift the tautomeric equilibrium or affect the regioselectivity of N-alkylation (favoring N1 vs. N2 alkylation).

    • Drug Design (The "Pazopanib Effect"): Many successful drugs (e.g., Pazopanib) utilize the 2H-indazole core (locked via N2-methylation). 3-iodo-4,6-dimethyl-2H-indazole is a prime precursor for generating such N2-functionalized libraries.

Structural Activity Relationship (SAR) Potential

Figure 1: SAR potential of the 3-iodo-4,6-dimethylindazole scaffold. The 4-methyl group is particularly valuable for restricting conformation in biaryl systems.

Patent Landscape & Comparative Analysis[1][2]

This section compares the target molecule against standard alternatives to highlight why a researcher would choose this specific scaffold despite it being "known."

Comparison Table: Indazole Scaffolds
Feature3-Iodo-4,6-dimethyl-indazole (Target)3-Iodo-1H-indazole (Generic)3-Iodo-4-methyl-indazole (Analog)
CAS RN 885521-62-0 66607-27-0885522-63-4
Novelty Status Known Intermediate Generic / CommodityKnown Intermediate
Steric Profile High (4,6-dimethyl clash)LowMedium
Primary Use Highly selective kinase inhibitors (e.g., PLK, Aurora)General library synthesisProbing 4-position space
Synthetic Difficulty High (Regiocontrol required)LowMedium
Patent Strategy Use as "Selection Invention" (unexpected potency)Cannot be patentedPrior art likely exists
Why 4,6-Dimethyl? (The "Novelty" Argument)

While the molecule is known, its application can be novel.

  • Metabolic Blocking: The 4- and 6-positions on the indazole ring are common sites for oxidative metabolism (hydroxylation). Methylating these positions blocks CYP450 metabolism, potentially extending the half-life of the final drug.

  • Selectivity: In kinase inhibitors, the 4-methyl group often clashes with the "gatekeeper" residue or the solvent front, preventing binding to off-target kinases. If your data shows 3-iodo-4,6-dimethyl derivatives are 100x more selective than 3-iodo-indazole derivatives, you have a valid Selection Patent claim.

Experimental Validation Protocols

To assert novelty or utility, you must demonstrate that this molecule can be synthesized reliably and performs differently than its analogs.

Protocol A: Regioselective Synthesis of 3-Iodo-4,6-dimethyl-1H-indazole

Direct iodination of 4,6-dimethylindazole is the industry standard. Note that while the user requested "2H", the synthesis yields the tautomeric mixture, isolated as a solid.

Reagents:

  • 4,6-Dimethyl-1H-indazole (Starting Material)[1][2]

  • Iodine (

    
    )[3]
    
  • Potassium Hydroxide (KOH) or Potassium Carbonate (

    
    )
    
  • Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4,6-dimethyl-1H-indazole (1.0 eq) in DMF (10 volumes).

  • Base Addition: Add KOH pellets (2.5 eq) at 0°C. Stir for 15 minutes.

    • Expert Insight: The base deprotonates the indazole (pKa ~14), creating a nucleophilic anion.

  • Iodination: Add solid Iodine (

    
    , 1.2 eq) portion-wise over 30 minutes.
    
    • Critical Control: Maintain temperature <20°C to prevent over-iodination or polymerization.

  • Quench: Pour mixture into ice-water containing 10%

    
     (sodium thiosulfate).
    
    • Why? Thiosulfate neutralizes excess iodine (turning the solution from brown to white/yellow).

  • Isolation: Filter the precipitate. Wash with water. Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via 1H-NMR (Look for loss of H-3 signal and retention of two methyl singlets).

Protocol B: Novelty Search Workflow

Before filing, use this workflow to ensure your specific derivative or use is not covered by Markush claims.

Figure 2: Decision tree for assessing patentability. Since CAS 885521-62-0 exists, the path defaults to "Not Novel" for composition, requiring a focus on "Method of Use" or specific derivatives.

References

  • Synthesis of 3-iodo-1H-indazole derivatives

    • Source: MDPI, Molbank 2020.
    • Relevance: Establishes the standard KOH/I2 iodin
    • URL:[Link]

  • Commercial Availability & CAS Registry

    • Source: BLD Pharm / Chemical Book.
    • Relevance: Confirms existence of CAS 885521-62-0 (3-Iodo-4,6-dimethyl-1H-indazole).[1][2]

  • Indazole Scaffolds in Drug Discovery (Pazopanib Context)

    • Source:Journal of Medicinal Chemistry.
    • Relevance: Illustrates the utility of N-alkylated indazoles (2H-tautomer equivalents) in kinase inhibitors.
    • URL:[Link]

  • Source: BenchChem.

Sources

Validation

A Senior Application Scientist's Guide to Catalyst Performance in 3-iodo-4,6-dimethyl-2H-indazole Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, with numerous indazole-containing compounds demonstrating sig...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, with numerous indazole-containing compounds demonstrating significant therapeutic potential. The strategic introduction of molecular diversity at the C3-position of the indazole core is often a key step in the development of novel drug candidates. Among the various synthetic handles, the iodo group at the C3-position of 3-iodo-4,6-dimethyl-2H-indazole offers a versatile platform for a range of palladium-catalyzed cross-coupling reactions. The choice of catalyst for these transformations is paramount, directly influencing reaction efficiency, yield, and overall process viability.

This guide provides an in-depth comparative analysis of catalyst performance for the coupling of 3-iodo-4,6-dimethyl-2H-indazole, drawing upon established principles and experimental data from closely related systems. We will explore the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering insights to guide your experimental design and optimization.

The Landscape of Catalytic Coupling at the C3-Position of Indazoles

The C3-position of the indazole ring is generally the most electron-deficient, rendering the C-I bond highly susceptible to oxidative addition by a palladium(0) catalyst, the crucial initiating step in most cross-coupling catalytic cycles.[1] However, the specific substitution pattern of 3-iodo-4,6-dimethyl-2H-indazole, with methyl groups at the 4 and 6 positions, can introduce steric and electronic effects that influence catalyst performance.

Diagram: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Palladium Catalyzed Cross-Coupling General Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X(L_n) OxAdd->PdII + R-X Transmetal Transmetalation PdII->Transmetal PdII_R_R R-Pd(II)-R'(L_n) Transmetal->PdII_R_R + R'-M RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Substrate R-X Substrate->OxAdd CouplingPartner R'-M CouplingPartner->Transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. For the coupling of 3-iodo-4,6-dimethyl-2H-indazole with various boronic acids or esters, the choice of palladium source and ligand is critical for achieving high yields and minimizing side reactions like homocoupling.[2]

Comparative Performance of Catalysts for Suzuki-Miyaura Coupling

While specific data for 3-iodo-4,6-dimethyl-2H-indazole is limited, we can extrapolate from studies on similar 3-iodoindazoles to benchmark catalyst performance.

Catalyst System (Pd Source / Ligand)Coupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Arylboronic acidNaHCO₃DMF/H₂O808-12Good to Excellent[3]
PdCl₂(dppf)Arylboronic acidK₂CO₃1,4-Dioxane/H₂O10012High[2]
Pd(OAc)₂ / SPhosPhenylboronic acidK₃PO₄Toluene/H₂O100195[4]
Pd₂(dba)₃ / XPhosArylboronic acidK₃PO₄t-BuOH100292[5]

Analysis:

  • Pd(PPh₃)₄ is a classic, reliable catalyst for Suzuki couplings of iodo-heterocycles and often provides good to excellent yields.[3]

  • PdCl₂(dppf) is another effective catalyst, particularly for challenging substrates, and has been shown to work well with bromo-indazole carboxamides.[2]

  • Buchwald-type ligands such as SPhos and XPhos , when paired with Pd(OAc)₂ or Pd₂(dba)₃, often exhibit superior performance, enabling lower catalyst loadings and shorter reaction times, even with sterically demanding coupling partners.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 3-aryl-4,6-dimethyl-2H-indazoles via Suzuki-Miyaura coupling.

Materials:

  • 3-iodo-4,6-dimethyl-2H-indazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

Procedure:

  • To a flame-dried Schlenk tube, add 3-iodo-4,6-dimethyl-2H-indazole, the arylboronic acid, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent to the tube via syringe.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines.[6] For 3-iodo-4,6-dimethyl-2H-indazole, this reaction allows for the introduction of a wide range of primary and secondary amines at the C3-position. The success of this transformation is highly dependent on the selection of a suitable palladium precursor and a bulky, electron-rich phosphine ligand.[6]

Comparative Performance of Catalysts for Buchwald-Hartwig Amination
Catalyst System (Pd Source / Ligand)AmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XantphosMorpholineCs₂CO₃1,4-Dioxane10018High[4]
Pd(OAc)₂ / BINAPAnilineCs₂CO₃Toluene10024Good[7]
Pd₂(dba)₃ / XPhosPrimary/Secondary AminesNaOtBuToluene10012High[5]
[Pd(allyl)Cl]₂ / RuPhosHeterocyclic AminesK₃PO₄Toluene10016High[8]

Analysis:

  • Xantphos is a versatile ligand for the amination of various aryl halides and has shown good performance with iodoindazoles.[4]

  • BINAP is a classic biaryl phosphine ligand that can be effective, though sometimes requiring longer reaction times.[7]

  • Bulky monophosphine ligands from the Buchwald group, such as XPhos and RuPhos , are often the catalysts of choice for challenging aminations, providing high yields and broad substrate scope.[5][8]

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize 3-amino-4,6-dimethyl-2H-indazoles.

Materials:

  • 3-iodo-4,6-dimethyl-2H-indazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to a dry Schlenk tube.

  • Add the 3-iodo-4,6-dimethyl-2H-indazole and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to 3-alkynyl-4,6-dimethyl-2H-indazoles, which are valuable precursors for further transformations.[9] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[9]

Comparative Performance of Catalysts for Sonogashira Coupling
Catalyst System (Pd Source / Co-catalyst)AlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / CuIPhenylacetyleneEt₃NDMFRT3-1290-97[1]
PdCl₂(PPh₃)₂ / CuITerminal AlkynesEt₃NDMF/THFRT-1001.5-3~97[1]
Pd(OAc)₂ / CuIPhenylacetylenePiperidineToluene60295[10]
Pd/C / CuITerminal AlkynesK₂CO₃H₂O801High[11]

Analysis:

  • Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ in combination with CuI are the most common and effective catalyst systems for Sonogashira couplings of iodoarenes, often proceeding at room temperature with high yields.[1]

  • The use of Pd(OAc)₂ with a suitable base and co-catalyst can also be very effective.[10]

  • Heterogeneous catalysts like Pd/C offer the advantage of easier product purification, although they may require higher temperatures.[11]

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 3-alkynyl-4,6-dimethyl-2H-indazoles.

Materials:

  • 3-iodo-4,6-dimethyl-2H-indazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., Et₃N, 2.0 equiv)

  • Degassed solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk tube, add 3-iodo-4,6-dimethyl-2H-indazole, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Heck Coupling: Alkenylation of the Indazole Core

The Heck reaction allows for the introduction of alkenyl groups at the C3-position of the indazole.[12] While data for the Heck coupling of 3-iodoindazoles is less common compared to other coupling reactions, the high reactivity of the C-I bond makes it a feasible transformation.[4]

Comparative Performance of Catalysts for Heck Coupling
Catalyst System (Pd Source / Ligand)AlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃Methyl acrylateEt₃NDMF10024Moderate[13]
Pd(OAc)₂ / P(o-tol)₃StyreneNaOAcDMF12012Good[14]
Herrmann's Catalystn-Butyl acrylateNaOAcNMP1404High[14]

Analysis:

  • Simple palladium sources like Pd(OAc)₂ with phosphine ligands such as PPh₃ or the more electron-rich P(o-tol)₃ are commonly used for Heck reactions.[13][14]

  • Palladacycles, such as Herrmann's Catalyst , can offer high stability and activity at elevated temperatures.[14]

Experimental Protocol: Heck Coupling

Objective: To synthesize 3-alkenyl-4,6-dimethyl-2H-indazoles.

Materials:

  • 3-iodo-4,6-dimethyl-2H-indazole (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Solvent (e.g., DMF or Acetonitrile)

Procedure:

  • To a reaction vessel, add 3-iodo-4,6-dimethyl-2H-indazole, the palladium catalyst, and the base.

  • Add the solvent and the alkene.

  • Degas the mixture by bubbling with an inert gas.

  • Heat the reaction to 80-120 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of 3-iodo-4,6-dimethyl-2H-indazole is a powerful strategy for the synthesis of a diverse range of functionalized indazole derivatives. While a one-size-fits-all catalyst does not exist, this guide provides a framework for rational catalyst selection based on the desired transformation.

For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) generally offer the highest activity and broadest scope. For Sonogashira couplings, the classic Pd(PPh₃)₄/CuI and PdCl₂(PPh₃)₂/CuI systems remain highly effective and reliable. The Heck reaction can be successfully achieved with simpler palladium catalysts, with palladacycles offering enhanced stability for more demanding transformations.

It is crucial to note that the data presented here is compiled from studies on various substituted indazoles. Therefore, the provided protocols should be considered as excellent starting points for optimization with the specific 3-iodo-4,6-dimethyl-2H-indazole substrate. Careful screening of catalysts, ligands, bases, and solvents will be key to achieving optimal results in your specific application.

References

  • A Comparative Guide to Palladium Catalysts for Sonogashira Coupling. (2025). BenchChem.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). PMC.
  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. (2025). BenchChem.
  • Direct Catalytic Functionalization of Indazole Derivatives. (2020).
  • Recent Advances in C–H Functionalization of 2H-Indazoles. (n.d.).
  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018). MDPI.
  • Results of the Suzuki-Miyaura reactions. (n.d.).
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry.
  • Heck Reaction. (n.d.). Sigma-Aldrich.
  • Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. (2025). BenchChem.
  • comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. (2025). BenchChem.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. (2025).
  • Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones. (2025). PMC.
  • C3-INDAZOLE FUNCTIONALIZ
  • Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. (2008). Organic Chemistry Portal.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. (2025). BenchChem.
  • Heck Reaction—St
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). MDPI.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC.
  • Chapter 4. (n.d.).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). WuXi AppTec.
  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). MDPI.
  • Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. (2009). Organic Chemistry Portal.
  • Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-C
  • Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes. (n.d.). PMC.
  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substr

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-iodo-4,6-dimethyl-2H-indazole

Essential Safety and Operational Guide for Handling 3-Iodo-4,6-dimethyl-2H-indazole As a Senior Application Scientist, I approach laboratory safety not as a checklist of regulatory burdens, but as a mechanistic engineeri...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Operational Guide for Handling 3-Iodo-4,6-dimethyl-2H-indazole

As a Senior Application Scientist, I approach laboratory safety not as a checklist of regulatory burdens, but as a mechanistic engineering problem. When handling specialized halogenated building blocks like 3-iodo-4,6-dimethyl-2H-indazole (CAS: 885521-62-0) , standard operating procedures must be adapted to address the specific physicochemical and biological vulnerabilities introduced by the molecule's structure.

This guide provides a self-validating framework for personal protective equipment (PPE) selection, handling protocols, and disposal logistics, ensuring that your operational workflows are as rigorous as your scientific methodology.

Mechanistic Risk Assessment & The Causality of PPE Selection

Halogenated indazoles are highly valued in drug development due to their potent biological activity (e.g., as synthetic cannabinoid receptor agonists or kinase inhibitors). However, this intrinsic bioactivity means that even trace exposure to aerosolized dust can result in unintended physiological interactions. Furthermore, the carbon-iodine (C-I) bond is highly photolabile; exposure to ambient ultraviolet (UV) light can induce homolytic cleavage, generating reactive iodine radicals that degrade the compound and pose secondary exposure risks [2].

We do not select PPE arbitrarily. Every barrier must serve as a calculated countermeasure against these specific molecular threats [1].

Table 1: Quantitative PPE Selection & Causality Matrix

PPE CategoryItem & SpecificationMechanistic Rationale / Causality
Hand Protection Nitrile or Neoprene gloves (EN 374 compliant, >0.11 mm thickness).Halogenated aromatics and their standard polar aprotic solvent vehicles (e.g., DMSO, DMF) rapidly permeate latex. Nitrile provides a robust chemical barrier against non-polar organic dusts and solvent penetration.
Respiratory NIOSH-approved N95 or P100 particulate respirator.The compound exists as a fine solid powder. Aerosolized biologically active indazole derivatives pose a severe inhalation hazard. Particle filters mechanically trap airborne organic dusts (down to 0.3 µm) before mucosal contact.
Eye/Face ANSI Z87.1 Chemical splash goggles + Face shield.Prevents ocular exposure to reactive halogenated dust and protects against splash hazards during the exothermic solubilization of the compound.
Body Protection Flame-resistant Nomex® lab coat, full-length pants, closed-toe shoes.Prevents dermal accumulation of organic dust. Nomex prevents secondary ignition if highly flammable solvents are utilized during the reagent's dissolution.

Operational Workflow: Step-by-Step Handling Protocol

To maintain scientific integrity and personnel safety, the handling of 3-iodo-4,6-dimethyl-2H-indazole must be treated as a high-containment workflow.

Workflow N1 1. Risk Assessment Identify C-I bond photolability N2 2. PPE Donning Nitrile, Nomex, N95/P100 N1->N2 N3 3. Containment Certified Chemical Fume Hood N2->N3 N4 4. Handling & Solubilization Use Amber Vials (UV Protection) N3->N4 N5 5. Decontamination Damp Wipe (Avoid Dust) N4->N5 N6 6. Waste Segregation EPA Halogenated Organic Waste N5->N6

Caption: Workflow for the safe handling and disposal of 3-iodo-4,6-dimethyl-2H-indazole.

Protocol: Safe Weighing and Solubilization
  • Preparation & Static Control: Wipe the exterior of the reagent bottle with a damp, lint-free cloth. This discharges static electricity, which is the primary cause of fine indazole powder aerosolization during opening.

  • Establish Containment: Transfer the sealed bottle to a certified chemical fume hood with a verified minimum face velocity of 100 feet per minute (fpm). Do not open the container on an open bench.

  • Actinic Light Protection: Because the C-I bond is susceptible to homolytic cleavage under UV light (specifically photon absorption around 266 nm) [2], prepare amber glass vials or foil-wrapped containers to receive the final solution.

  • Weighing: Using a static-free, grounded disposable spatula, transfer the desired mass into a tared anti-static weigh boat.

  • Solubilization: Dissolve the compound in your chosen solvent (e.g., DMSO or DMF) directly within the fume hood. Cap the amber vial immediately upon dissolution to prevent solvent evaporation and photodegradation.

  • Decontamination: Clean the balance and fume hood surface using a damp cloth (water/ethanol mix) to capture any trace dust. Never use dry sweeping , as this will immediately aerosolize the biologically active powder.

Logistical Disposal Plan: The Halogenated Waste Imperative

The disposal of 3-iodo-4,6-dimethyl-2H-indazole cannot be treated as standard organic waste. Under EPA guidelines, wastes containing significant halogen concentrations must be strictly segregated from non-halogenated streams [3, 4].

Standard non-halogenated organic waste is often sent to cement kilns for fuels blending. However, combusting halogenated compounds at standard kiln temperatures can generate highly toxic polychlorinated dibenzodioxins (PCDDs) and furans. Therefore, halogenated waste requires specialized high-temperature rotary kiln incineration equipped with caustic scrubbing to neutralize the resulting hydrohalic acids [3].

Table 2: Halogenated Waste Segregation Parameters

ParameterQuantitative ThresholdMechanistic Rationale
Halogen Concentration > 1,000 mg/kg (0.1%) halogensEPA threshold for mandatory classification as "Halogenated Organic Waste" to prevent dioxin formation during standard incineration [3].
Water Content < 20% by volumeExcess aqueous content impedes the high-temperature rotary kiln incineration required to thoroughly break carbon-halogen bonds [4].
Fuel Value (BTU) < 5,000 BTU/lbHalogenated wastes often have lower fuel values, requiring specialized blending rather than standard cement kiln fuel substitution [3].

Disposal Execution Steps:

  • Collect all liquid waste containing 3-iodo-4,6-dimethyl-2H-indazole in a dedicated, chemically compatible container clearly labeled "Hazardous Waste - Halogenated Organics."

  • Ensure the waste container is kept closed at all times unless actively adding waste, and store it in a secondary containment tray within a flammable storage cabinet.

  • Solid waste (e.g., contaminated gloves, weigh boats, and damp wipes) must be collected in a separate, puncture-proof container labeled for solid halogenated hazardous waste.

  • Never discharge any quantity of this compound or its solutions down the laboratory drain.

References

  • Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules. National Institutes of Health (PMC). Available at:[Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Environmental Protection Agency (EPA). Available at:[Link]

  • UWO Guide to Classifying Unwanted Materials. University of Wisconsin–Oshkosh. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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